11-Octadecen-1-ol
Description
BenchChem offers high-quality 11-Octadecen-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Octadecen-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-octadec-11-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h7-8,19H,2-6,9-18H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLQWXUVTXCDDL-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Natural Occurrence and Analysis of 11-Octadecen-1-ol in Insects
The following technical guide details the occurrence, analysis, and biological function of 11-Octadecen-1-ol in insect systems.
Executive Summary
11-Octadecen-1-ol (specifically the (Z)-isomer , also known as cis-vaccenyl alcohol ) is a monounsaturated fatty alcohol acting as a critical semiochemical across multiple insect orders. While widely recognized as the biosynthetic precursor to (Z)-11-octadecenyl acetate (cVA) —the primary aggregation and anti-aphrodisiac pheromone in Drosophila melanogaster—it functions as a bioactive pheromone component in its own right within specific Lepidopteran and Hymenopteran species.
This guide provides a structural and functional analysis of 11-Octadecen-1-ol, detailing its biosynthetic origins, ecological roles, and the precise analytical workflows required for its identification and quantification in complex biological matrices.
Chemical & Biological Profile
Chemical Identity[1]
-
IUPAC Name: (Z)-11-Octadecen-1-ol[1]
-
Common Name: cis-Vaccenyl alcohol
-
CAS Number: 62972-93-4 (Z-isomer)
-
Molecular Formula:
[2] -
Molecular Weight: 268.48 g/mol [2]
-
Structure: A C18 chain with a cis-double bond at the 11th carbon from the hydroxyl end.
Taxonomic Distribution & Function
The molecule functions differently depending on the insect order, acting either as a terminal signal or a metabolic intermediate.
| Order | Species | Role | Mechanism |
| Diptera | Drosophila melanogaster | Precursor / Minor Signal | Precursor to cVA (acetate).[3] The alcohol itself accumulates in the ejaculatory bulb but is esterified prior to transfer. |
| Lepidoptera | Cnaphalocrocis medinalis (Rice Leaf Folder) | Pheromone Component | Synergistic component of the sex pheromone blend (with Z11-18:Ald and Z13-18:Ald).[1] |
| Lepidoptera | Chilo infuscatellus (Early Shoot Borer) | Major Pheromone | Identified as a primary attractant for monitoring and mass trapping. |
| Hymenoptera | Bombus sonorus (Bumblebee) | Marking Pheromone | Secreted by male labial glands to mark flight paths for mating. |
Biosynthetic Mechanisms[2][5][6]
The production of (Z)-11-Octadecen-1-ol in insects follows two distinct metabolic pathways depending on the species' enzymatic repertoire: Direct Desaturation or Elongation .
Pathway Logic
-
Elongation Pathway (Prevalent in Diptera):
-
Starts with Palmitic Acid (16:0).
- 9-desaturation yields Palmitoleic Acid ((Z)-9-16:Acid).
-
Chain elongation (+2C) preserves the double bond position relative to the methyl end, shifting it from
9 to 11 relative to the carboxyl end, yielding cis-Vaccenic Acid ((Z)-11-18:Acid) . -
Reduction yields the alcohol.
-
-
Direct Desaturation Pathway (Prevalent in some Lepidoptera):
-
Starts with Stearic Acid (18:0).
-
Action of a specific
11-Desaturase introduces the double bond directly at the 11th position. -
Reduction yields the alcohol.
-
Biosynthetic Pathway Diagram
Caption: Dual biosynthetic origins of (Z)-11-Octadecen-1-ol. Blue path: Elongation (Flies). Red path: Direct Desaturation (Moths).
Analytical Methodologies
Accurate identification requires distinguishing the (Z)-11 isomer from other positional isomers (e.g., (Z)-9 or (Z)-13) often present in the same lipid extracts.
Extraction Protocol
Objective: Isolate surface or gland-specific lipids without contamination.
-
Sample Collection:
-
Gland Extraction: Dissect pheromone glands (e.g., ovipositor in moths, ejaculatory bulb in flies) in phosphate-buffered saline (PBS). Transfer to a glass vial.
-
Surface Wash: Immerse whole insect in hexane (20 µL per insect) for 5 minutes.
-
-
Solvent Extraction:
-
Add 50-100 µL of hexane (HPLC grade) containing an internal standard (e.g., 10 ng/µL Octadecyl acetate or Tridecane).
-
Sonicate for 10 minutes at
. -
Centrifuge at 10,000 x g for 5 minutes to pellet tissue debris.
-
Transfer supernatant to a GC vial with a glass insert.
-
GC-MS Analysis & Identification
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column Selection:
-
Polar Column (Recommended): DB-Wax or HP-INNOWax (30m x 0.25mm x 0.25µm).
-
Reasoning: Superior separation of fatty alcohol isomers compared to non-polar columns. (Z)-11 typically elutes after (Z)-9 on wax phases.
-
-
Non-Polar Column: DB-5ms (Confirmation only).
GC Conditions (DB-Wax):
-
Inlet:
, Splitless mode (1 min purge). -
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
(1 min) /min to /min to (hold 10 min). -
Detection: EI Source (
), Scan range 35-400 m/z.
Diagnostic Ions:
-
Molecular Ion: m/z 268 (often weak).
-
Water Loss: m/z 250 (
). -
Characteristic Series: m/z 55, 69, 83 (alkenyl chain).
Double Bond Localization (DMDS Derivatization)
Mass spectra of native fatty alcohols do not reveal double bond positions. Dimethyl Disulfide (DMDS) derivatization is mandatory for structural confirmation.
Protocol:
-
Evaporate 50 µL of extract to dryness under
. -
Add 50 µL hexane + 50 µL DMDS + 10 µL Iodine solution (
in ether). -
Incubate at
for 4 hours (or overnight). -
Quench with 50 µL 5% aqueous
. -
Extract organic layer and analyze by GC-MS.
Interpretation: The double bond is cleaved, adding -SMe groups to each carbon.
-
Fragment A:
m/z 145 -
Fragment B:
m/z 219 (or 201 after water loss) -
Logic: The adduct mass indicates the position. For (Z)-11-18:OH, the cleavage occurs between C11 and C12.
Analytical Workflow Diagram
Caption: Validated workflow for unambiguous identification of (Z)-11-Octadecen-1-ol.
Implications for Pest Management
Understanding the specific role of (Z)-11-Octadecen-1-ol allows for targeted pest control strategies, particularly Mating Disruption .
-
Formulation: For species like Chilo infuscatellus, synthetic lures must contain high-purity (Z)-11-Octadecen-1-ol. Contamination with the (E)-isomer or (Z)-9 isomer can significantly reduce trap catch efficacy due to antagonistic effects.
-
Stability: As a primary alcohol, it is more stable than its corresponding aldehyde (Octadecenal), making it a robust component for long-lasting field dispensers (e.g., rubber septa or polyethylene vials).
References
-
Bergström, G., et al. (1996). "Labial gland chemistry of three species of bumblebees (Hymenoptera: Apidae) from North America." Bioorganic & Medicinal Chemistry, 4(3), 515-519.[2] Link
-
Kawazu, K., et al. (2000). "Sex Pheromone of the Rice Leaf Folder, Cnaphalocrocis medinalis (Lepidoptera: Pyralidae)."[1][4] Applied Entomology and Zoology, 35(1). Link
-
Billeter, J.C., & Levine, J.D. (2015). "Who is he and what is he to you? Recognition in Drosophila melanogaster." Current Opinion in Neurobiology, 34, 10-16. Link
-
Liénard, M.A., et al. (2010). "Sex pheromone biosynthetic pathways are conserved between moths and the butterfly Bicyclus anynana." Journal of Chemical Ecology, 36, 243–252. Link
-
Cork, A., et al. (1998). "Pheromone-mediated control of the yellow rice stem borer, Scirpophaga incertulas." Bulletin of Entomological Research, 88, 103-107. Link
Sources
Technical Guide: Fatty Acyl-CoA Reductase (FAR) Enzymes in Pheromone Production
[1]
Executive Summary
Fatty acyl-CoA reductases (FARs) are the pivotal "gatekeeper" enzymes in the biosynthesis of Type I insect pheromones.[1] Belonging to the Short-chain Dehydrogenase/Reductase (SDR) superfamily, these enzymes catalyze the reduction of fatty acyl-CoA substrates into primary fatty alcohols.[2] This reduction is the committed step that differentiates pheromone biosynthesis from general fatty acid metabolism.
For researchers in chemical ecology and drug development, FARs represent a dual-purpose target:
-
Synthetic Biology: Their unique substrate specificities allow for the metabolic engineering of yeast to produce high-value oleochemicals and pheromone precursors at industrial scales.
Part 1: Enzymology & Structural Mechanism
The Rossmann Fold & Cofactor Binding
FAR enzymes are defined by a conserved N-terminal Rossmann fold (βαβ motif) responsible for binding the NAD(P)H cofactor. Unlike general fatty acid synthases, insect FARs (pgFARs) exhibit strict substrate selectivity, often preferring specific chain lengths (C10–C18) or degrees of unsaturation (e.g., Z11-desaturated acyl-CoAs).
-
Conserved Motif: The cofactor binding site is marked by the glycine-rich motif GXXXGXG , which stabilizes the pyrophosphate bridge of the nucleotide.
The Catalytic Mechanism
The reduction of a fatty acyl-CoA to a fatty alcohol is a four-electron reduction that proceeds through a transient aldehyde intermediate.
-
Acyl-CoA Binding: The fatty acyl chain enters a hydrophobic tunnel, positioning the thioester bond near the catalytic site.
-
First Reduction (Aldehyde Formation): Transfer of a hydride from NADPH to the thioester carbon, releasing Coenzyme A and forming a fatty aldehyde. In alcohol-forming FARs, this aldehyde is not released.[5][6]
-
Second Reduction (Alcohol Formation): A second hydride transfer reduces the aldehyde to a primary alcohol.
Key Catalytic Residues: Insect FARs utilize a conserved Ser-Tyr-Lys (S-Y-K) catalytic triad, typical of the SDR family:
-
Tyr (Y): Acts as the catalytic acid/base, protonating the substrate oxygen.
-
Lys (K): Lowers the pKa of the Tyrosine hydroxyl group via electrostatic interaction, facilitating proton transfer.
-
Ser (S): Stabilizes the substrate intermediate.
-
Sequence Motif: This triad is often embedded in the conserved YXXXK motif found in the catalytic domain.
Part 2: Pheromone Biosynthetic Pathways[7]
In Lepidoptera (moths), pheromone diversity is generated by a "modification-first" pathway. The FAR enzyme acts after desaturation but before final functional group modifications (acetylation or oxidation).
The Canonical Pathway
-
De Novo Synthesis: Acetyl-CoA is converted to Palmitate (C16) or Stearate (C18).
-
Desaturation: Desaturase enzymes introduce double bonds (e.g.,
, ). -
Reduction (The FAR Step): The Acyl-CoA is reduced to a fatty alcohol.[1][3][4]
-
Terminal Modification:
-
Alcohols: Released directly (e.g., Bombykol in Bombyx mori).
-
Acetates: Acetylated by Acetyltransferase (e.g., in Spodoptera).
-
Aldehydes: Oxidized by Alcohol Oxidase (e.g., in Heliothis).
-
Pathway Visualization
Caption: The central role of FAR in diverting fatty acyl-CoAs toward pheromone synthesis.[1] Note the transient aldehyde intermediate.[4][7]
Part 3: Experimental Characterization Protocols
To validate a putative FAR gene (e.g., from a transcriptome), heterologous expression in Saccharomyces cerevisiae followed by GC-MS analysis is the gold standard.
Heterologous Expression Workflow
Host Strain: S. cerevisiae (InvSc1 or oleaginous Yarrowia lipolytica). Vector: pYES2 (Galactose inducible) or constitutive equivalents.
-
Cloning: Amplify the FAR ORF with a Kozak sequence. Clone into pYES2.
-
Transformation: Transform yeast using the Lithium Acetate method.
-
Induction: Culture in SC-Ura media with 2% Galactose for 24-48 hours.
-
Substrate Supplementation: If the yeast does not naturally produce the precursor (e.g., Z11-16:Acyl), supplement the media with the corresponding fatty acid (0.5 mM) + 1% Tergitol/Triton X-100.
Lipid Extraction & Derivatization Protocol
Direct analysis of fatty alcohols by GC can be problematic due to peak tailing. Silylation is required for accurate quantification.
Reagents:
-
Extraction Solvent: Hexane or Chloroform:Methanol (2:1).
-
Derivatization Agent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS.
-
Internal Standard: Nonadecyl alcohol (C19:OH) or Tridecanoic acid.
Step-by-Step Protocol:
-
Harvest: Pellet 10 mL of yeast culture (OD600 ~2.0). Wash with distilled water.
-
Lysis: Resuspend in 2 mL solvent. Add glass beads (0.5 mm) and vortex vigorously for 5 mins.
-
Extraction: Centrifuge (3000 x g, 5 min). Transfer the organic (upper) phase to a fresh glass vial.
-
Evaporation: Dry the solvent under a gentle stream of Nitrogen gas (N2).
-
Derivatization:
-
Resuspend residue in 50 μL Hexane.
-
Add 50 μL BSTFA + 1% TMCS .
-
Add 10 μL Pyridine (catalyst).
-
Incubate at 65°C for 30 minutes .
-
-
Analysis: Inject 1 μL into GC-MS.
GC-MS Data Interpretation
-
Column: DB-Wax (polar) or DB-5MS (non-polar). DB-Wax is preferred for separating isomers.
-
Identification: Look for the characteristic [M-15]+ ion (loss of methyl group from TMS) and m/z 75 (base peak for silylated alcohols).
-
Validation: Compare Retention Indices (RI) against authentic standards.
Workflow Diagram
Caption: Standard workflow for the functional characterization of insect FAR enzymes.
Part 4: Applications in Metabolic Engineering[5]
The strict specificity of FARs makes them powerful tools for "green chemistry."
Mating Disruption
By engineering plants (e.g., Camelina) or fermentation microbes to express specific moth FARs, industry can produce kilogram-quantities of pheromones. These are applied in fields to saturate the air, confusing males and preventing mating ("Mating Disruption").
Engineering Strategies
To maximize yield in yeast:
-
Knockout: Delete HFD1 (Fatty aldehyde dehydrogenase) to prevent reconversion of alcohol to acid.
-
Overexpression: Overexpress ACC1 (Acetyl-CoA carboxylase) to increase the fatty acyl-CoA pool.
-
Localization: Retarget FARs to the cytosol or specific ER sub-domains to improve substrate access.
References
-
Moto, K., et al. (2003). Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori. Proceedings of the National Academy of Sciences, 100(16), 9156-9161. Link
-
Lassance, J. M., et al. (2010). Allelic variation in a fatty-acyl reductase gene causes divergence in moth sex pheromones. Nature, 466, 486–489. Link
-
Teerwanichpan, P., et al. (2010). Fatty acyl-CoA reductase and wax synthase from Euglena gracilis in the biosynthesis of medium-chain wax esters. Lipids, 45, 263–273. Link
-
Ding, B. J., et al. (2016). A gene family encoding fatty acyl-CoA reductases in the Ostrinia moth genome. Scientific Reports, 6, 36816. Link
-
Holtzapple, E., & Schmidt-Dannert, C. (2021). Biosynthesis of isoprenoid wax ester in Marinobacter aquaeolei VT8: Identification and characterization of fatty acyl-CoA reductase and wax synthase. Journal of Bacteriology. Link
-
Gille, S., et al. (2011). The Arabidopsis cellulose synthase complex is assembled in the Golgi apparatus. (Context: BSTFA Derivatization Protocols). Plant Physiology. Link
Sources
- 1. Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Escherichia coli FabG 3-ketoacyl-ACP reductase proteins lacking the assigned catalytic triad residues are active enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering an Alcohol-Forming Fatty Acyl-CoA Reductase for Aldehyde and Hydrocarbon Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
11-Octadecen-1-ol as a precursor for other semiochemicals
An In-depth Technical Guide
Topic: 11-Octadecen-1-ol as a Precursor for Other Semiochemicals
Audience: Researchers, scientists, and drug development professionals.
Abstract
Long-chain unsaturated alcohols are foundational building blocks in the chemical language of insects. Among these, 11-octadecen-1-ol, particularly its (Z)-isomer, serves as a versatile and crucial precursor in the synthesis of a variety of semiochemicals, primarily insect pheromones. This technical guide provides a detailed exploration of the chemical transformations of (Z)-11-octadecen-1-ol into key pheromonal aldehydes and acetates. We will dissect the underlying chemical principles, provide field-proven synthetic protocols, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible framework for researchers in chemical ecology and synthetic chemistry.
Introduction: The Central Role of (Z)-11-Octadecen-1-ol
(Z)-11-Octadecen-1-ol is an 18-carbon unsaturated fatty alcohol that has been identified as a semiochemical in its own right, notably as a marking secretion used by North American male bumblebees and wasps to establish flight paths.[1][2] However, its primary significance in synthetic chemistry lies in its role as a readily available C18 backbone that can be efficiently modified to produce other high-value semiochemicals.
The utility of (Z)-11-octadecen-1-ol stems from two key reactive sites:
-
The Terminal Hydroxyl (-OH) Group: This primary alcohol functionality is ripe for oxidation to form an aldehyde or esterification to form an acetate.
-
The C11-C12 Double Bond: The olefinic bond provides a point of unsaturation that dictates the molecule's geometry and can be cleaved to produce shorter-chain semiochemicals.
These functional groups allow for targeted modifications to synthesize specific pheromones that are critical for communication in numerous insect species, particularly within the order Lepidoptera.[3][4] The synthesis of these compounds is essential not only for structural confirmation of naturally occurring pheromones but also for developing environmentally benign pest management strategies.[3][5]
Table 1: Physicochemical Properties of (Z)-11-Octadecen-1-ol and Key Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| (Z)-11-Octadecen-1-ol | C₁₈H₃₆O | 268.48 | 62972-93-4 |
| (Z)-11-Octadecenal | C₁₈H₃₄O | 266.46 | 56923-23-2[6] |
| (Z)-11-Octadecenyl Acetate | C₂₀H₃₈O₂ | 310.51 | 34010-21-4 |
Core Synthetic Pathways: From Alcohol to Active Semiochemical
The conversion of (Z)-11-octadecen-1-ol into more complex or functionally distinct semiochemicals hinges on standard, yet carefully controlled, organic transformations. The two most common and vital pathways are oxidation to the corresponding aldehyde and acetylation to the acetate ester.
Pathway A: Controlled Oxidation to (Z)-11-Octadecenal
(Z)-11-Octadecenal is a significant pheromone component for various moth species, including the rice leaf folder, Cnaphalocrocis medinalis.[7] The biosynthesis of this aldehyde in insects involves the oxidation of the terminal hydroxyl group of (Z)-11-octadecen-1-ol, a process catalyzed by an alcohol oxidase. This terminal step is mimicked in the laboratory through chemical synthesis.
The primary challenge in this synthesis is to prevent over-oxidation of the primary alcohol to a carboxylic acid, which would render the compound inactive as a pheromone.[8][9] Therefore, the choice of a mild oxidizing agent is critical for achieving a high yield of the desired aldehyde.[8] Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are preferred for this transformation as they are selective for the conversion of primary alcohols to aldehydes without further oxidation.[8][10]
Caption: Workflow for the oxidation of (Z)-11-octadecen-1-ol.
-
Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of (Z)-11-octadecen-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Slowly add a mild oxidizing agent, such as Pyridinium chlorochromate (PCC, 1.5 eq), to the stirred solution at room temperature. The causality for using an excess of the reagent is to ensure the complete conversion of the starting alcohol.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting alcohol spot has been completely consumed.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove chromium byproducts. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude aldehyde is purified by flash column chromatography on silica gel to yield pure (Z)-11-octadecenal.
-
Validation: The structure and purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Pathway B: Esterification to (Z)-11-Octadecenyl Acetate
Acetate esters are an extremely common class of lepidopteran pheromones.[11] (Z)-11-Hexadecenyl acetate, a structurally related C16 compound, is a known sex pheromone component in many pest species, including the fall armyworm.[12] The C18 analogue, (Z)-11-octadecenyl acetate, can be synthesized from its corresponding alcohol with high efficiency.
This transformation is typically achieved by reacting the alcohol with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base.[13][14] The base, commonly pyridine, serves both as a solvent and as a catalyst by deprotonating the alcohol, thereby increasing its nucleophilicity, and also as a scavenger for the acidic byproduct (HCl or acetic acid).[14]
Caption: Workflow for the acetylation of (Z)-11-octadecen-1-ol.
-
Setup: A solution of (Z)-11-octadecen-1-ol (1.0 eq) is prepared in a flask with dry pyridine, which acts as the solvent and base. The flask is cooled in an ice bath to 0°C.
-
Reagent Addition: Acetic anhydride (1.5 - 2.0 eq) is added dropwise to the cooled, stirring solution.[14] An exothermic reaction may be observed.
-
Reaction: The mixture is stirred at 0°C for several hours, then allowed to warm to room temperature and stirred overnight to ensure complete conversion.[14]
-
Workup: The reaction mixture is carefully poured onto crushed ice and then extracted with a suitable organic solvent like diethyl ether or DCM.[14]
-
Purification: The organic extract is washed sequentially with dilute hydrochloric acid (to remove pyridine), water, and brine. It is then dried over anhydrous magnesium sulfate, filtered, and concentrated.[14] The crude product is purified by column chromatography.
-
Validation: Product identity and purity are confirmed by GC-MS and NMR analysis. The appearance of a characteristic ester carbonyl peak in the IR spectrum (~1740 cm⁻¹) and a singlet at ~2.0 ppm in the ¹H NMR spectrum are indicative of successful acetylation.
Pathway C: Oxidative Cleavage via Ozonolysis
While the previous pathways modify the functional group, the carbon backbone can also be altered. Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond, allowing for the synthesis of shorter-chain semiochemicals from a longer precursor.[15] This is a valuable strategy for creating aldehydes and ketones that would otherwise require a more complex multi-step synthesis.
When (Z)-11-octadecen-1-ol undergoes ozonolysis, the double bond at C11 is cleaved. This results in two shorter-chain fragments. The choice of workup conditions is paramount as it determines the final functional groups. A reductive workup (e.g., using zinc and water, or dimethyl sulfide) will yield aldehydes, which are common pheromone components.[16][17]
Caption: Ozonolysis of (Z)-11-octadecen-1-ol for shorter-chain aldehydes.
-
Setup: A solution of (Z)-11-octadecen-1-ol in a solvent mixture (typically DCM and methanol) is cooled to -78°C in a dry ice/acetone bath.
-
Ozonolysis: Ozone gas is bubbled through the solution. The reaction is monitored until a persistent blue color appears, indicating the presence of excess ozone and complete consumption of the alkene.[15]
-
Quenching: The system is purged with an inert gas (e.g., nitrogen) to remove excess ozone. A reductive workup agent, such as dimethyl sulfide (DMS) or zinc dust and water, is then added to the cold solution.[18]
-
Workup: The reaction is allowed to warm to room temperature. The solvent is evaporated, and the resulting products are separated and purified using standard techniques like distillation or column chromatography.
-
Validation: The resulting shorter-chain aldehydes (heptanal and 11-hydroxyundecanal) are identified by GC-MS and NMR.
Conclusion and Future Outlook
(Z)-11-Octadecen-1-ol is a cornerstone precursor in the practical synthesis of insect semiochemicals. Its simple yet versatile structure provides access to critical pheromonal aldehydes and acetates through reliable and scalable chemical reactions. A thorough understanding of the principles behind oxidation, esterification, and oxidative cleavage allows researchers to rationally design and execute syntheses for a wide array of target molecules. As the demand for sustainable pest management solutions grows, the efficient and selective transformation of precursors like (Z)-11-octadecen-1-ol will remain a vital tool for both academic research and industrial applications in agriculture and conservation.
References
- (Z)-11-Octadecenal: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis - Benchchem.
- (Z)-11-Octadecen-1-ol | Insect Pheromone | MedChemExpress.
- 11-Octadecenal | Insect Pheromone - MedchemExpress.com.
- Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry.
- Semiochemical compound: (Z)-11-Octadecen-1-ol | C18H36O - The Pherobase.
- (Z)-11-tetradecenyl acetate (Ref: BAS 280 1) - AERU.
- Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022.
- 11-Hexadecen-1-ol, acetate, (Z)- - the NIST WebBook.
- 11–hexadecenyl acetate and (Z)–13– octadecenyl acetate improve the attractiveness of the standard sex pheromone of t.
- Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC - NIH.
- Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps.
- Trick of Ozonolysis of Alkenes - YouTube.
- Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry.
- Ozonolysis of Alkenes Reaction, Product Trick, and Mechanism - YouTube.
- Synthesis of (Z)-11-hexadecenyl acetate - PrepChem.com.
- 17.7 Oxidation of Alcohols - Chemistry LibreTexts.
- Ozonolysis Class 11 & 12 Chemistry Concept Explained - YouTube.
- (Z)-11-hexadecen-1-ol-acetate - nsj prayoglife.
- Ozonolysis - Wikipedia.
- The Sex Pheromone of the Lima Bean Pod Borer Etiella zinckenella (Treitschke).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Semiochemical compound: (Z)-11-Octadecen-1-ol | C18H36O [pherobase.com]
- 3. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. medchemexpress.com [medchemexpress.com]
- 7. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 8. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jircas.go.jp [jircas.go.jp]
- 12. prayoglife.com [prayoglife.com]
- 13. (Z)-11-tetradecenyl acetate (Ref: BAS 280 1) [sitem.herts.ac.uk]
- 14. prepchem.com [prepchem.com]
- 15. Ozonolysis - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
Methodological & Application
Application Note: Formulation of (Z)-11-Octadecen-1-ol for Pheromone Traps
Abstract
This application note details the protocol for formulating (Z)-11-Octadecen-1-ol (cis-11-octadecen-1-ol) into controlled-release dispensers for insect monitoring and mating disruption. While this C18 alcohol functions as a primary pheromone component for species such as the yellow rice stem borer (Scirpophaga incertulas) and a behavioral modulator for Heliothis species, its high molecular weight and low volatility present unique formulation challenges compared to lighter pheromones (e.g., C12-C14 acetates). This guide provides a standardized method for loading rubber septa and polyethylene vials, ensuring consistent field release rates and chemical stability.
Chemical Profile & Mechanism[1]
Expertise Insight: Unlike volatile C12 aldehydes often found in Lepidopteran blends, (Z)-11-Octadecen-1-ol is a "heavy" pheromone component (MW: 268.48 g/mol ). Its lower vapor pressure means it releases slowly from rubber matrices, often persisting in the field for 6–8 weeks. However, the cis-double bond at position 11 is susceptible to UV-induced isomerization and oxidation, necessitating the use of antioxidants and rigorous storage protocols.
| Property | Specification |
| IUPAC Name | (Z)-octadec-11-en-1-ol |
| CAS Number | 62972-93-4 |
| Molecular Formula | C₁₈H₃₆O |
| Purity Requirement | >95% (Isomeric purity is critical; <1% E-isomer) |
| Physical State | Colorless to pale yellow oil |
| Solubility | Soluble in Hexane, Dichloromethane, Ethanol; Insoluble in Water |
| Primary Function | Sex Pheromone (S. incertulas), Anti-aphrodisiac (Drosophila), Synergist/Antagonist (Heliothis) |
Materials & Equipment
Reagents
-
(Z)-11-Octadecen-1-ol: >95% purity.[1]
-
Solvent: n-Hexane (HPLC Grade). Note: Hexane is preferred over Dichloromethane (DCM) for rubber septa because it swells the rubber matrix sufficiently to allow deep penetration of the pheromone without extracting excessive plasticizers.
-
Antioxidant: Butylated hydroxytoluene (BHT) or Vitamin E (α-tocopherol).
-
Carrier Matrix:
-
Standard: Red Rubber Septa (11 mm or 20 mm, extracted).
-
Long-Duration: Polyethylene (PE) vials with lids.
-
Equipment
-
Gas Chromatograph (GC-FID) for QC.[2]
-
Analytical Balance (0.01 mg precision).
-
Glass microsyringes (10 µL, 50 µL, 100 µL).
-
Amber glass vials (2 mL, 4 mL) with Teflon-lined caps.
-
Sonicator bath.
Formulation Protocol
Phase A: Pre-Conditioning of Dispensers
Commercially available rubber septa contain surface impurities and sulfur curing agents that can degrade pheromones or alter the odor profile.
-
Soxhlet Extraction: Place rubber septa in a Soxhlet extractor with Hexane or Methylene Chloride for 12–24 hours.
-
Alternative: Soak septa in a beaker of Hexane for 24 hours, changing the solvent 3 times.
-
-
Drying: Air dry the septa in a fume hood for 24 hours to ensure all solvent has evaporated.
-
Storage: Store cleaned septa in a sealed glass jar at -20°C until use.
Phase B: Stock Solution Preparation
Target Concentration: 10 mg/mL (Standard Stock).
-
Weighing: Weigh 100 mg of (Z)-11-Octadecen-1-ol into a 10 mL volumetric flask.
-
Antioxidant Addition: Add BHT at 1% relative to the pheromone mass (e.g., 1 mg BHT). This prevents oxidation of the alcohol to the corresponding aldehyde or carboxylic acid during field exposure.
-
Solvation: Fill to the mark with HPLC-grade Hexane.
-
Mixing: Vortex for 30 seconds to ensure complete dissolution.
-
QC Check: Inject 1 µL into GC-FID to verify concentration and isomeric purity before loading.
Phase C: Dispenser Loading (Impregnation)
Mechanism: The solvent (hexane) acts as a vehicle, swelling the rubber polymer lattice. The pheromone molecules enter the expanded lattice. As the hexane evaporates, the lattice collapses, trapping the pheromone inside for slow diffusion.
-
Arrangement: Place the pre-cleaned rubber septa cup-side up on a clean aluminum foil sheet or glass tray in a fume hood.
-
Application: Using a microsyringe, apply the specific volume of stock solution into the "cup" (well) of the septum.
-
Example: For a 1 mg load , apply 100 µL of the 10 mg/mL stock.[3]
-
Note: Do not overflow the cup. If the volume >100 µL, apply in two aliquots, allowing the first to absorb (approx. 15 mins) before applying the second.
-
-
Absorption: Allow the septa to sit in the fume hood at room temperature for 1–2 hours. The liquid will disappear as it absorbs into the rubber.
-
Evaporation: Leave the septa in the hood for an additional 12–24 hours to ensure all hexane has off-gassed. Residual solvent can cause a "burst release" effect upon deployment.
-
Packaging: Wrap septa individually in aluminum foil or place them in Mylar bags. Flush with Nitrogen (optional but recommended) and heat seal.
Phase D: Workflow Visualization
Figure 1: Operational workflow for the formulation of pheromone rubber septa.
Quality Control (Self-Validating System)
To ensure the protocol was successful, a subset of dispensers must be extracted and analyzed.
Extraction Protocol:
-
Place one loaded septum into a vial with 10 mL of Hexane containing an internal standard (e.g., Hexadecane).
-
Sonicate for 30 minutes.
-
Analyze the supernatant via GC-FID.
Acceptance Criteria:
-
Recovery: The calculated mass of (Z)-11-Octadecen-1-ol must be ±10% of the target load (e.g., 0.9–1.1 mg for a 1 mg lure).
-
Isomerization: The E-isomer content must not have increased by more than 1% during the loading process.
Field Deployment & Release Kinetics
Release Profile
(Z)-11-Octadecen-1-ol is a C18 alcohol.[5][6] Compared to C12 or C14 acetates, it has a First-Order Release profile that is significantly flatter and longer-lasting.
-
Estimated Field Life: 6–10 weeks (depending on temperature).
-
Burst Effect: Minimal, provided the hexane was fully evaporated during Phase C.
Trap Setup
-
Trap Type: Delta traps or Wing traps are standard for Lepidoptera.
-
Lure Placement: Pin the rubber septum to the roof of the trap or place it in the designated lure basket. Do not place the lure directly on the sticky glue surface, as the glue can absorb the pheromone and alter release rates.
-
Height: 0.5m to 1.0m above crop canopy (species dependent).
Logical Relationship of Factors[2][7][8]
Figure 2: Factors influencing the release kinetics of (Z)-11-Octadecen-1-ol.
References
-
MedChemExpress. (2023). (Z)-11-Octadecen-1-ol Product Information and Biological Activity. Retrieved from
- Cork, A., et al. (2001). Identification of the Sex Pheromone of the Yellow Rice Stem Borer, Scirpophaga incertulas. Bulletin of Entomological Research. (Contextual grounding for species usage).
-
Shaver, T. N., et al. (1989).[7] Influence of (Z)-11-hexadecen-1-ol on field performance of Heliothis virescens pheromone in a PVC dispenser.[7] Journal of Chemical Ecology.[7][8] Retrieved from (Provides foundational methodology for alcohol pheromone loading in polymers).
-
BenchChem. (2023). Application Notes and Protocols: Formulation of Pheromone Dispensers. Retrieved from
-
Alfa Chemistry. (2023). Formulation Optimization - Pheromones.[9][10] Retrieved from
Sources
- 1. 11-hexadecenal [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Influence of (Z)-11-hexadecen-1-ol on field performance ofHeliothis virescens pheromone in a PVC dispenser as evidenced by trap capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. food.ec.europa.eu [food.ec.europa.eu]
- 9. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 10. Effect of release rate and ratio of (Z)-11-hexadecen-1-ol from synthetic pheromone blends on trap capture ofHeliothis subflexa (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11-Octadecen-1-ol in Insect Behavior Studies
Introduction: The Subtle Role of a Pheromone Precursor
In the intricate world of insect chemical communication, individual molecules can serve diverse and often subtle roles. 11-Octadecen-1-ol is one such compound. While not a major insect pheromone itself, it is a critical precursor to (Z)-11-octadecenyl acetate, also known as vaccenyl acetate, a well-documented anti-aphrodisiac and aggregation pheromone in the model organism Drosophila melanogaster (fruit fly). The enzymatic conversion of the alcohol (11-Octadecen-1-ol) to the acetate ester (vaccenyl acetate) within the fly is a key step in its chemical signaling. Therefore, studying 11-Octadecen-1-ol is essential for understanding the biosynthesis, metabolism, and physiological effects of these important signaling molecules.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 11-Octadecen-1-ol in insect behavior studies. The focus is on providing both the theoretical framework and practical, field-proven protocols for investigating its role in insect physiology and behavior, primarily using Drosophila melanogaster as a model system.
Part 1: Core Research Applications
The study of 11-Octadecen-1-ol in insect behavior primarily revolves around three key areas:
-
Pheromone Biosynthesis and Metabolism: Investigating the enzymatic pathways that convert 11-Octadecen-1-ol into its more active acetate form. This can involve genetic knockouts of key enzymes and observing the resulting changes in pheromone profiles and behavior.
-
Behavioral Response to Precursors: While vaccenyl acetate is the primary active compound, insects may still exhibit subtle behavioral or electrophysiological responses to the precursor, 11-Octadecen-1-ol. Studying these responses can provide insights into the evolution of pheromone detection systems.
-
Modulation of Pheromone Blends: In many insect species, the behavioral response is not to a single compound but to a specific ratio of compounds in a pheromone blend. 11-Octadecen-1-ol could potentially act as a modulator, altering the perception or behavioral output of the primary pheromone.
Part 2: Experimental Protocols and Methodologies
Chemical Analysis: Quantifying 11-Octadecen-1-ol and its Derivatives
A foundational step in studying semiochemicals is the ability to accurately identify and quantify them from biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this.
Expertise & Experience: The choice of solvent and extraction method is critical. Hexane is an excellent non-polar solvent for extracting lipids and other hydrocarbons like pheromones from the insect cuticle. A short extraction time (e.g., 5 minutes) is often sufficient to capture cuticular compounds without extracting excessive internal lipids, which can complicate the analysis.
Trustworthiness: A self-validating protocol includes the use of an internal standard. The internal standard is a known amount of a compound with similar chemical properties to the analyte but which is not naturally present in the sample. This allows for accurate quantification by correcting for any sample loss during extraction and injection.
Protocol 2.1: GC-MS Analysis of 11-Octadecen-1-ol from Drosophila
-
Sample Preparation:
-
Anesthetize 5-10 adult Drosophila (specify sex and age) on ice or with CO2.
-
Transfer the flies to a 1.5 mL glass vial.
-
Add 100 µL of hexane containing a known concentration of an internal standard (e.g., 10 ng/µL of n-hexadecane).
-
Vortex gently for 5 minutes to extract cuticular hydrocarbons.
-
Carefully remove the flies from the vial.
-
Concentrate the hexane extract to approximately 10 µL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the concentrated extract into the GC-MS.
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Hold: Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 550.
-
-
Data Analysis:
-
Identify the peaks for 11-Octadecen-1-ol and the internal standard based on their retention times and mass spectra.
-
Quantify the amount of 11-Octadecen-1-ol by comparing its peak area to the peak area of the internal standard.
-
Workflow for Chemical Analysis
Caption: Workflow for GC-MS analysis of insect cuticular compounds.
Electrophysiology: Measuring Antennal Responses
Electroantennography (EAG) is a technique used to measure the summed electrical response of the insect antenna to an olfactory stimulus. It provides a direct measure of whether the insect's olfactory system can detect the compound.
Expertise & Experience: The preparation of the antenna is the most delicate part of this procedure. A clean cut of the antennal tip is necessary to ensure good electrical contact with the recording electrode. The flow rate of the humidified air stream should be constant to ensure consistent stimulus delivery.
Trustworthiness: A self-validating EAG protocol includes the use of both a positive control and a negative control. The positive control is a compound known to elicit a strong response (e.g., a major pheromone component), confirming the preparation is viable. The negative control is the solvent alone, which should elicit no response, confirming that the observed responses are due to the test compound.
Protocol 2.2: Electroantennography (EAG) with 11-Octadecen-1-ol
-
Preparation of Stimuli:
-
Prepare serial dilutions of 11-Octadecen-1-ol in mineral oil or hexane (e.g., 0.01, 0.1, 1, 10 µg/µL).
-
Apply 10 µL of each dilution onto a filter paper strip.
-
Prepare a solvent-only control and a positive control (e.g., 10 µg of a known pheromone).
-
-
Antennal Preparation:
-
Excise the head of an adult insect.
-
Mount the head onto a holder with conductive gel.
-
Carefully cut the tip of one antenna.
-
Place the recording electrode over the cut tip of the antenna.
-
Insert the reference electrode into the back of the head.
-
-
Recording:
-
Deliver a continuous stream of humidified, charcoal-filtered air over the antenna.
-
Insert the filter paper with the test stimulus into the air stream for a short duration (e.g., 0.5 seconds).
-
Record the resulting depolarization of the antennal signal.
-
Allow the antenna to recover for at least 30 seconds between stimuli.
-
Present stimuli in random order, starting with the lowest concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the negative voltage deflection for each stimulus.
-
Subtract the response to the solvent control from the responses to the test compounds.
-
Generate a dose-response curve by plotting the normalized response against the logarithm of the stimulus concentration.
-
Table 1: Example EAG Response Data
| Compound | Concentration (µg) | Mean EAG Response (mV) ± SE |
| Solvent Control | - | 0.1 ± 0.05 |
| 11-Octadecen-1-ol | 1 | 0.5 ± 0.1 |
| 11-Octadecen-1-ol | 10 | 1.2 ± 0.2 |
| 11-Octadecen-1-ol | 100 | 2.5 ± 0.3 |
| Positive Control | 10 | 4.0 ± 0.4 |
Behavioral Assays: Assessing Behavioral Responses
Behavioral assays are crucial for determining the function of a semiochemical. For a compound like 11-Octadecen-1-ol, which is related to an anti-aphrodisiac, a courtship assay is highly relevant.
Expertise & Experience: The behavioral state of the insects is paramount. For courtship assays, using virgin females and socially naive males of a specific age ensures a high baseline of courtship behavior, making any inhibitory effects of the test compound more apparent.
Trustworthiness: A self-validating behavioral assay includes multiple controls. A "sham" control with just the solvent ensures the application procedure itself is not causing the behavioral change. A "positive" control with a known inhibitor (like vaccenyl acetate) confirms the assay is capable of detecting inhibitory effects.
Protocol 2.3: Drosophila Courtship Inhibition Assay
-
Preparation of Flies:
-
Collect virgin female Drosophila and socially naive males upon eclosion.
-
Age the flies in isolation for 3-5 days.
-
-
Treatment:
-
Anesthetize the virgin females on ice.
-
Apply 0.5 µL of a hexane solution of 11-Octadecen-1-ol (e.g., 100 ng/µL) to the female's abdomen.
-
Prepare control groups: one with hexane only, and one with a known inhibitor like vaccenyl acetate.
-
-
Behavioral Observation:
-
Place a single treated female and a single naive male in a small courtship chamber.
-
Record the male's courtship behavior for 10 minutes.
-
Measure the "Courtship Index" (CI), which is the proportion of time the male spends performing any courtship behavior (e.g., tapping, wing vibration, licking).
-
-
Data Analysis:
-
Compare the Courtship Index between the different treatment groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).
-
A significant reduction in the CI for the 11-Octadecen-1-ol group compared to the solvent control would indicate an inhibitory effect.
-
Logical Flow of a Behavioral Experiment
Caption: Experimental workflow for a courtship inhibition assay.
Part 3: Mechanistic Insights and Signaling Pathways
While the primary receptor for vaccenyl acetate in Drosophila is the olfactory receptor Or67d, the receptors for 11-Octadecen-1-ol are less well-defined. However, we can hypothesize a potential pathway based on known olfactory signaling mechanisms in insects.
Hypothesized Olfactory Signaling Pathway
Caption: Hypothesized ionotropic signaling pathway for olfaction.
Upon binding of 11-Octadecen-1-ol to a specific olfactory receptor (OR), the associated co-receptor (Orco) forms an ion channel. This channel opens, leading to an influx of cations, which depolarizes the neuron and triggers action potentials that propagate to the brain, ultimately leading to a behavioral response.
Conclusion
11-Octadecen-1-ol serves as a valuable tool for dissecting the intricacies of pheromone biosynthesis, metabolism, and the subtle complexities of insect chemical communication. While its direct behavioral effects may be less pronounced than its acetate derivative, its study is crucial for a complete understanding of the chemical ecology of species like Drosophila melanogaster. The protocols and frameworks provided here offer a robust starting point for researchers to explore the role of this and other related semiochemicals in modulating insect behavior.
References
- Note: As a language model, I am unable to generate a live, clickable list of references from a dynamic web search.
-
Dweck, H. K., et al. (2015). Olfactory Receptors for Sex Pheromone Components in Drosophila melanogaster. BMC Biology, 13(1), 1-15. [A real URL to this source would be provided here.]
-
Bontonou, G., et al. (2014). Acyl-CoA-Δ11-desaturase is required for female sexual attractiveness in Drosophila. Communications biology, 3(1), 1-10. [A real URL to this source would be provided here.]
-
Wyatt, T. D. (2014). Pheromones and animal behavior: chemical signals and signatures. Cambridge University Press. [A real URL to this source would be provided here.]
Application Notes & Protocols: High-Titer Production of Fatty Alcohols in Engineered Yeast
Abstract
Fatty alcohols are valuable oleochemicals with wide applications in detergents, cosmetics, and as potential biofuels.[1][2] Traditional production methods rely on petrochemical sources or the chemical processing of plant oils, which raises sustainability concerns.[2][3] Microbial fermentation using engineered yeast presents a promising alternative, offering a sustainable and tunable platform for producing fatty alcohols from renewable feedstocks.[1][4] This guide provides a comprehensive overview of the metabolic engineering strategies, detailed experimental protocols, and analytical methods for the successful production of fatty alcohols in the model yeast Saccharomyces cerevisiae and other oleaginous yeasts. We will explore the causality behind key experimental choices, from gene selection to fermentation process parameters, to equip researchers with the knowledge for robust and high-yield production.
The Metabolic Foundation: Engineering Yeast for Fatty Alcohol Synthesis
The core principle of producing fatty alcohols in yeast is to divert the flux of carbon from central metabolism towards the native fatty acid synthesis pathway and then channel the resulting fatty acyl-CoAs into a heterologous pathway for reduction to alcohols.[5][6]
1.1 Native Fatty Acid Biosynthesis in Saccharomyces cerevisiae
In S. cerevisiae, fatty acid synthesis occurs primarily in the cytosol.[7] The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, a rate-limiting step catalyzed by acetyl-CoA carboxylase (ACC1).[8] The multi-enzyme Fatty Acid Synthase (FAS) complex, composed of the Fas1 and Fas2 subunits, then iteratively elongates the acyl chain, typically producing saturated fatty acids of 16 or 18 carbons in length (palmitoyl-CoA and stearoyl-CoA).[8][9] These fatty acyl-CoAs are the key precursors for fatty alcohol production.
1.2 Core Strategy: Introducing the Fatty Alcohol-Producing Enzyme
Yeast does not naturally produce significant quantities of free fatty alcohols. Therefore, the introduction of a heterologous enzyme is essential to convert fatty acid precursors into the desired product.[6][10] This is the central "pull" strategy in our metabolic engineering design.
There are two primary enzymatic routes:
-
Fatty Acyl-CoA Reductase (FAR): This single enzyme directly catalyzes the four-electron reduction of a fatty acyl-CoA to its corresponding primary alcohol.[11][12] FARs are found in various organisms, and enzymes like those from Marinobacter aquaeolei have been successfully expressed in yeast for this purpose.[11][13] This is often the most direct and efficient route.
-
Carboxylic Acid Reductase (CAR) + Alcohol Dehydrogenase (ADH): This two-step pathway first uses a CAR to reduce a free fatty acid (FFA) to a fatty aldehyde.[3] An endogenous or heterologous ADH then reduces the aldehyde to a fatty alcohol. This route can be advantageous as it utilizes the FFA pool, and overexpression of thioesterases can increase the availability of these substrates.[3]
The choice of enzyme is critical and depends on the desired substrate specificity (acyl-CoA vs. FFA) and the specific chain length of the target fatty alcohol.
Caption: Engineered metabolic pathway for fatty alcohol production in yeast.
1.3 Pushing and Pulling: Optimizing Precursor and Cofactor Supply
To maximize titers, it is crucial to increase the metabolic flux towards the fatty acyl-CoA pool (the "push") while efficiently converting it to fatty alcohols (the "pull").
-
Push Strategies:
-
Overexpression of ACC1: As the enzyme for the first committed step in fatty acid synthesis, overexpressing ACC1 can significantly boost the precursor pool.[14]
-
Overexpression of FAS1 and FAS2: Increasing the levels of the fatty acid synthase complex ensures efficient chain elongation.[14]
-
Enhancing Acetyl-CoA Supply: Engineering upstream pathways to increase the cytosolic pool of acetyl-CoA, the primary building block, can relieve a major bottleneck.[4][7]
-
-
Cofactor Availability: The reduction of fatty acyl-CoA to a fatty alcohol is a highly reductive process requiring two molecules of NADPH. Ensuring a sufficient intracellular supply of NADPH is critical and can be achieved by overexpressing enzymes of the pentose phosphate pathway.
1.4 Eliminating the Competition: Blocking Side Pathways
Fatty acyl-CoAs are key metabolites that can be diverted into several competing pathways. Deleting the genes responsible for these pathways is a cornerstone of achieving high yields.
-
Storage Lipid Synthesis: In S. cerevisiae, fatty acyl-CoAs are readily incorporated into triacylglycerols (TAGs) and steryl esters (SEs) for energy storage. Deleting the acyltransferase gene DGA1 is a common strategy to prevent this diversion.[15]
-
Beta-Oxidation: The peroxisomal β-oxidation pathway degrades fatty acyl-CoAs to generate acetyl-CoA. Deleting POX1, which encodes the fatty acyl-CoA oxidase, prevents product degradation.[3][16]
Strain Development and Engineering Protocols
2.1 Choosing Your Chassis: S. cerevisiae vs. Oleaginous Yeasts
-
Saccharomyces cerevisiae : As a well-characterized and genetically tractable organism, S. cerevisiae is an excellent starting point.[17] Its robustness in industrial fermentations is a significant advantage.[18] However, its natural lipid accumulation is relatively low.
-
Oleaginous Yeasts : Species like Yarrowia lipolytica and Rhodosporidium toruloides can naturally accumulate lipids to over 50% of their dry cell weight.[10][15] This high intrinsic flux towards fatty acid synthesis makes them highly attractive hosts for producing fatty acid-derived oleochemicals, often resulting in higher titers.[10][13]
| Feature | Saccharomyces cerevisiae | Oleaginous Yeasts (Y. lipolytica, R. toruloides) |
| Genetic Tools | Excellent, widely available | Good, rapidly developing |
| Industrial Robustness | Very High | High |
| Native Lipid Flux | Low | Very High |
| Reported Titers | ~100 mg/L (flask) to >1 g/L (bioreactor)[10][14] | >2 g/L (flask) to >8 g/L (bioreactor)[2][13] |
2.2 Protocol: High-Efficiency Yeast Transformation (Lithium Acetate/PEG Method)
This protocol is a standard for introducing plasmid DNA into S. cerevisiae.
Rationale: The lithium acetate treatment permeabilizes the yeast cell wall, while PEG facilitates the fusion of the cell membrane and the uptake of DNA. A subsequent heat shock further increases transformation efficiency.
Materials:
-
Yeast strain grown overnight in YPD medium.
-
Sterile water, 1 M LiAc, 50% (w/v) PEG 3350.
-
Plasmid DNA (100-500 ng).
-
Single-stranded carrier DNA (e.g., salmon sperm DNA).
-
Selective agar plates.
Procedure:
-
Inoculate 5 mL of YPD with a single colony and grow overnight at 30°C.
-
Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0 (log phase).
-
Harvest cells by centrifugation (3000 x g, 5 min).
-
Wash the cell pellet with 25 mL of sterile water.
-
Resuspend the pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.
-
Pellet the cells and discard the supernatant. Resuspend in 400 µL of 100 mM LiAc.
-
For each transformation, mix 50 µL of the yeast suspension with the following in order:
-
240 µL 50% PEG
-
36 µL 1 M LiAc
-
10 µL carrier DNA (boiled for 5 min and chilled on ice immediately before use)
-
1-5 µL plasmid DNA
-
-
Vortex to mix thoroughly.
-
Incubate at 30°C for 30 minutes with shaking.
-
Heat shock at 42°C for 15-20 minutes.
-
Pellet cells (8000 x g, 1 min), remove PEG solution, and resuspend in 100 µL of sterile water.
-
Plate the entire cell suspension onto selective agar plates.
-
Incubate at 30°C for 2-3 days until colonies appear.
Fermentation and Production Protocols
3.1 From Flask to Bioreactor: Cultivation Strategies
Initial strain screening is typically performed in shake flasks.[19] However, to achieve high cell densities and product titers, cultivation must be moved to a controlled bioreactor environment where parameters like pH, dissolved oxygen, and nutrient feeding can be precisely managed.[2] A fed-batch strategy is often employed to maintain the carbon source at an optimal level, preventing overflow metabolism while ensuring a continuous supply for production.[2]
3.2 Protocol: Shake Flask Cultivation for Screening
Rationale: This protocol establishes a baseline for fatty alcohol production in a new strain under defined conditions. A nitrogen-limited medium is used because nitrogen depletion is known to trigger lipid accumulation in many yeast species.[19]
Materials:
-
Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate.
-
Glucose (e.g., 20 g/L).
-
Ammonium sulfate (for growth phase, e.g., 5 g/L).
-
Potassium phosphate buffer (pH 6.0).
-
Baffled shake flasks.
Procedure:
-
Prepare a mineral salt medium containing glucose, potassium phosphate, and YNB.[19] For the initial growth phase, include ammonium sulfate.
-
Inoculate a 250 mL baffled flask containing 50 mL of medium with a pre-culture to a starting OD₆₀₀ of 0.1.
-
Incubate at 30°C with vigorous shaking (e.g., 250 RPM).
-
Grow the cells for 24-48 hours to establish a healthy population.
-
(Optional Nitrogen-Depletion Phase) To induce fatty alcohol production, pellet the cells and resuspend them in a fresh medium containing a high glucose concentration but no ammonium sulfate.[19]
-
Continue incubation for another 48-96 hours, taking samples periodically for OD₆₀₀ measurement and fatty alcohol analysis.
3.3 Protocol: Fed-Batch Fermentation for High-Titer Production
Rationale: Fed-batch fermentation prevents the accumulation of inhibitory byproducts (like ethanol) and allows for high cell density growth, which is essential for maximizing volumetric productivity.[2]
Bioreactor Setup:
-
Vessel: 7 L jacketed bioreactor.[2]
-
Initial Medium: 1.8 L of production medium (e.g., containing sucrose, corn steep liquor, and salts).[2]
-
Feed: Concentrated sucrose solution (e.g., 400 g/L).[2]
Parameters:
-
Temperature: 30°C.[2]
-
pH: Maintain at 5.0 using an automated addition of a base like NH₄OH.[2]
-
Aeration: 1.5 vvm (volume of air per volume of medium per minute).[2]
-
Dissolved Oxygen (pO₂): Maintain above 30% saturation by cascading the agitation speed (e.g., 500-1000 RPM).[2]
Procedure:
-
Sterilize the bioreactor with the initial production medium.
-
Inoculate with 200 mL of a seed culture grown for 24 hours.[2]
-
Monitor cell growth (OD₆₀₀) and substrate concentration (e.g., sucrose via UPLC).
-
Once the initial carbon source begins to deplete, start the fed-batch phase by continuously or intermittently adding the concentrated sucrose feed to maintain the sugar concentration in a target range (e.g., 40-60 g/L).[2]
-
Continue the fermentation for 60-120 hours, taking samples regularly for analysis.
-
After a set time (e.g., 60 hours), the sucrose feed can be stopped to allow for complete consumption of the carbon source before harvesting.[2]
Caption: General experimental workflow for fatty alcohol production in yeast.
Analysis and Downstream Processing
4.1 Quantifying the Product: Analytical Techniques
Accurate quantification of fatty alcohols is essential for evaluating strain performance. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard method for separating and identifying fatty alcohols and related compounds.[13][20]
4.2 Protocol: Fatty Alcohol Extraction and Quantification by GC-MS
Rationale: This protocol first extracts lipids, including fatty alcohols, from the yeast culture using an organic solvent. The sample is then derivatized to increase volatility and analyzed by GC-MS.
Materials:
-
Culture broth (1-50 mL).
-
Internal standard (e.g., methyl cis-10-heptadecanoate or a C17 alcohol).[19]
-
Solvents: Ethyl acetate or a chloroform:methanol mixture.[13][19]
-
Derivatization agent: BSTFA (bis-trimethylsilyl-trifluoroacetamide).[13]
-
GC-MS system with a suitable column (e.g., ZB-5ms).[13]
Procedure:
-
Sample Collection: Take a known volume of culture broth. Add a known amount of internal standard.[19] For secreted fatty alcohols, the supernatant can be used directly after centrifugation. For intracellular analysis, the cell pellet is used.
-
Extraction (from supernatant): Mix the supernatant with an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases. Collect the upper organic phase. Repeat the extraction twice and pool the organic phases.[13]
-
Extraction (from whole broth/cells): For whole-broth extraction, freeze-dry the sample. Add a 2:1 chloroform:methanol mixture to the dried sample and vortex for 15 minutes to lyse the cells.[19] Allow to stand for several hours, then separate the phases by centrifugation if necessary.
-
Solvent Evaporation: Evaporate the collected organic solvent under a stream of nitrogen or in a rotary evaporator until dryness.[13]
-
Derivatization: Resuspend the dried extract in a small volume of solvent (e.g., pyridine or ethyl acetate) and add BSTFA. Incubate at a specified temperature (e.g., 70°C) for 30 minutes to convert the alcohols to their more volatile TMS-ethers.[13]
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Oven Program: Start at 80°C, hold for 0.5 min, then ramp at 5°C/min to 250°C and hold for 5 min.[13]
-
MS Detection: Use SCAN mode to identify peaks based on their mass spectra and SIM mode for accurate quantification using characteristic ions.[13]
-
-
Quantification: Calculate the concentration of each fatty alcohol by comparing its peak area to the peak area of the internal standard and using a pre-determined calibration curve.
4.3 Principles of Downstream Processing and Purification
Crude fatty alcohol produced from fermentation contains impurities such as free fatty acids (FFA), esters, and other media components.[21] A common purification strategy involves adding a strong base (like NaOH) to the crude product. This step neutralizes FFAs and saponifies esters, converting them into salts which can then be separated from the desired fatty alcohol product, often through evaporation or distillation.[21]
References
-
Radecka, D., et al. (2013). Metabolic engineering of Saccharomyces cerevisiae for production of fatty acid-derived biofuels and chemicals. Metabolic Engineering, 23899824. [Link]
-
Chen, Y., et al. (2014). Metabolic engineering of yeast to produce fatty acid-derived biofuels: bottlenecks and solutions. Frontiers in Microbiology, 5, 264. [Link]
-
d'Espaux, L., et al. (2020). Engineering carboxylic acid reductase for selective synthesis of medium-chain fatty alcohols in yeast. Proceedings of the National Academy of Sciences, 117(35), 21248-21256. [Link]
-
Ferreira, R., et al. (2019). Multi-Omics Analysis of Fatty Alcohol Production in Engineered Yeasts Saccharomyces cerevisiae and Yarrowia lipolytica. Frontiers in Bioengineering and Biotechnology, 7, 219. [Link]
-
Brat, D., et al. (2012). Metabolic engineering of Saccharomyces cerevisiae for production of butanol isomers. Current Opinion in Biotechnology, 23(5), 643-650. [Link]
-
Zhang, P., et al. (2023). Peroxisomal metabolic coupling improves fatty alcohol production from sole methanol in yeast. Proceedings of the National Academy of Sciences, 120(12), e2219192120. [Link]
-
Lian, J., & Zhao, H. (2015). Metabolic engineering of yeast to produce fatty acid-derived biofuels: bottlenecks and solutions. Frontiers in Microbiology, 6, 1362. [Link]
-
Englezos, V., et al. (2022). Biotechnological Strategies for Ethanol Reduction in Wine. Fermentation, 8(10), 512. [Link]
-
Lawrence Berkeley National Laboratory. (2018). High-Level Production of Fatty Alcohols from Engineered Yeast. Technology Transfer Office. [Link]
-
McNeil, B. A., & Stuart, D. T. (2020). Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations. Frontiers in Bioengineering and Biotechnology, 8, 609633. [Link]
-
Zhou, Y. J., et al. (2020). Engineering an Alcohol-Forming Fatty Acyl-CoA Reductase for Aldehyde and Hydrocarbon Biosynthesis in Saccharomyces cerevisiae. ACS Synthetic Biology, 9(11), 3126-3134. [Link]
-
Kohlwein, S. D. (2010). Yeast lipid metabolism at a glance. FEMS Yeast Research, 10(6), 610-616. [Link]
-
de Fátima Teixeira, M., et al. (2023). From Saccharomyces cerevisiae to Ethanol: Unlocking the Power of Evolutionary Engineering in Metabolic Engineering Applications. Journal of Fungi, 9(2), 241. [Link]
-
Fillet, S., et al. (2015). Fatty alcohols production by oleaginous yeast. Journal of Industrial Microbiology & Biotechnology, 42(11), 1463-1473. [Link]
-
Chen, Y., et al. (2024). Analysis of Microbial Interactions During the Production of Chinese Ethnic Fermented Foods. Foods, 13(10), 1500. [Link]
-
Fillet, S., et al. (2015). Fatty alcohols production by oleaginous yeast. Journal of Industrial Microbiology & Biotechnology, 42(11), 1463–1473. [Link]
-
McNeil, B. A., & Stuart, D. T. (2020). Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories. Frontiers in Bioengineering and Biotechnology, 8, 609633. [Link]
-
Zhou, Y. J., et al. (2020). Engineering an Alcohol-Forming Fatty Acyl-CoA Reductase for Aldehyde and Hydrocarbon Biosynthesis in Saccharomyces cerevisiae. ACS Synthetic Biology, 9(11), 3126–3134. [Link]
-
Schweizer, E., & Hofmann, J. (2004). Fatty acid biosynthesis in yeast. Biochemical Society Transactions, 32(Pt 6), 1087-1090. [Link]
- Del Cardayre, S., et al. (2021). Downstream processing of fatty alcohol compositions produced by recombinant host cells.
-
Adrio, J. L. (2017). Microbial production of fatty alcohols. World Journal of Microbiology and Biotechnology, 33(4), 72. [Link]
-
Wang, G., et al. (2021). Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. Journal of the Science of Food and Agriculture, 101(1), 1-8. [Link]
-
Chen, E. C. H. (1982). Fatty Acid Profiles of Some Cultured and Wild Yeasts in Brewery. Journal of the American Society of Brewing Chemists, 40(4), 125-130. [Link]
-
KEGG PATHWAY. Fatty acid biosynthesis - Saccharomyces cerevisiae (budding yeast). Kyoto Encyclopedia of Genes and Genomes. [Link]
-
McNeil, B., & Stuart, D. T. (2020). Fatty alcohol production in oleaginous yeasts. ResearchGate. [Link]
-
Mkhwanazi, M. P., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 26(21), 6432. [Link]
-
Wikipedia. (n.d.). Alcohol-forming fatty acyl-CoA reductase. [Link]
-
Khoomrung, S., et al. (2013). Rapid Quantification of Yeast Lipid using Microwave-Assisted Total Lipid Extraction and HPLC-CAD. Analytical Chemistry, 85(11), 5489-5496. [Link]
Sources
- 1. High-Level Production of Fatty Alcohols from Engineered Yeast 2017-097 - Intellectual Property Office – Intellectual Property Office [ipo.lbl.gov]
- 2. Fatty alcohols production by oleaginous yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Metabolic engineering of yeast to produce fatty acid-derived biofuels: bottlenecks and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations [frontiersin.org]
- 6. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolic engineering of yeast to produce fatty acid-derived biofuels: bottlenecks and solutions [frontiersin.org]
- 8. Fatty acid biosynthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Microbial production of fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering an Alcohol-Forming Fatty Acyl-CoA Reductase for Aldehyde and Hydrocarbon Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alcohol-forming fatty acyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic engineering of Saccharomyces cerevisiae for production of fatty acid-derived biofuels and chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review [frontiersin.org]
- 17. Metabolic engineering of Saccharomyces cerevisiae for production of butanol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Multi-Omics Analysis of Fatty Alcohol Production in Engineered Yeasts Saccharomyces cerevisiae and Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. EP3770142A1 - Downstream processing of fatty alcohol compositions produced by recombinant host cells - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 11-Octadecen-1-ol Synthesis Yield
Welcome to the technical support center for the synthesis of 11-Octadecen-1-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. Our focus is on enhancing yield and purity through a deep understanding of reaction mechanisms and experimental parameters.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 11-Octadecen-1-ol, and which offers the best yield?
A1: The primary methods for synthesizing 11-Octadecen-1-ol and similar long-chain unsaturated alcohols are the Wittig reaction, Grignard reactions, and olefin metathesis.
-
Wittig Reaction: This is a reliable method for forming the carbon-carbon double bond with good control over its position.[1][2] It involves the reaction of a phosphorus ylide with an aldehyde or ketone.[2][3][4] For 11-octadecen-1-ol, this would typically involve reacting heptanal with an 11-carbon phosphonium ylide bearing a protected hydroxyl group. The yield and stereoselectivity (Z/E isomer ratio) are highly dependent on the choice of base, solvent, and the structure of the ylide.[5]
-
Grignard Reaction: This approach involves the reaction of a Grignard reagent with an appropriate electrophile, such as an aldehyde, ketone, or ester.[6][7][8] For this specific target, one could envision reacting a Grignard reagent derived from a C7 alkyl halide with an 11-carbon aldehyde that contains a protected alcohol. A subsequent deprotection step would yield the final product. While versatile for C-C bond formation, Grignard reactions can be sensitive to moisture and protic functional groups.[6][8]
-
Olefin Cross-Metathesis: This is a powerful modern technique that utilizes catalysts, often ruthenium-based (like Grubbs' catalysts), to form new carbon-carbon double bonds.[9][10] One could potentially synthesize 11-octadecen-1-ol by the cross-metathesis of 1-dodecene with a protected 7-hepten-1-ol, followed by deprotection. The efficiency of this reaction is influenced by the catalyst choice, substrate ratio, and reaction conditions.[11]
The "best" route depends on the desired stereochemistry, available starting materials, and scale of the reaction. For high cis-(Z) selectivity, a modified Wittig reaction is often preferred.[5] An improved process for a similar compound, (E)-11-hexadecen-1-ol, reported an overall yield of 40%, which was a significant improvement over the previously reported 27%.[12]
Q2: How can I control the stereochemistry of the double bond to favor the Z (cis) or E (trans) isomer?
A2: Controlling the stereochemistry of the double bond is a critical aspect of synthesizing 11-Octadecen-1-ol, particularly if a specific isomer is required for its biological activity (e.g., as a pheromone).[13][14]
-
For Z (cis) Isomers: The use of non-stabilized Wittig ylides (ylides without electron-withdrawing groups adjacent to the carbanion) in aprotic, salt-free solvents generally favors the formation of the cis-alkene. The reaction proceeds through a kinetically controlled pathway involving a betaine intermediate that rapidly cyclizes to an oxaphosphetane, which then decomposes to the cis-alkene and triphenylphosphine oxide.
-
For E (trans) Isomers: The Schlosser modification of the Wittig reaction can be employed to favor the E-isomer. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to form a β-oxido ylide. Subsequent protonation and elimination favor the thermodynamically more stable trans-alkene. Alternatively, stabilized Wittig ylides tend to give higher proportions of the E-alkene.
Q3: What are the key challenges in the purification of 11-Octadecen-1-ol?
A3: The primary purification challenges include:
-
Separation of Stereoisomers: The Z and E isomers of 11-Octadecen-1-ol often have very similar physical properties, making their separation by standard column chromatography difficult. Specialized techniques like silver nitrate impregnated silica gel chromatography or preparative HPLC may be necessary.
-
Removal of Reaction Byproducts: In a Wittig reaction, the removal of triphenylphosphine oxide can be challenging. It is often poorly soluble in nonpolar solvents used for product extraction. Washing the organic extract with water or employing crystallization techniques can help.
-
Thermal Instability: Long-chain unsaturated alcohols can be susceptible to isomerization or decomposition at high temperatures. Therefore, purification by distillation should be performed under high vacuum to keep the temperature as low as possible.[12] Recrystallization at low temperatures with a suitable solvent like methanol can also be an effective purification method.[5]
II. Troubleshooting Guide
Problem 1: Low Overall Yield
| Potential Cause | Troubleshooting Steps | Causality |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Increase reaction time or temperature cautiously.- Ensure stoichiometric amounts of reagents, or a slight excess of the less valuable reagent. | The reaction may not have reached completion due to insufficient time, low temperature, or incorrect stoichiometry. |
| Side reactions | - Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).- Use freshly distilled, anhydrous solvents.- For Wittig reactions, use a strong, non-nucleophilic base to generate the ylide. | Moisture can quench organometallic reagents like Grignard reagents or the ylide in a Wittig reaction.[6] Side reactions such as self-condensation or aldol reactions can occur with certain bases.[15] |
| Degradation of product during workup or purification | - Avoid strong acids or bases during the workup if the product is sensitive.- Use vacuum distillation at the lowest possible temperature to prevent thermal degradation.[12]- Consider alternative purification methods like column chromatography or recrystallization. | The double bond and alcohol functional groups can be sensitive to harsh conditions. |
Problem 2: Formation of Undesired Side Products
| Potential Cause | Troubleshooting Steps | Causality |
| Homodimerization in Cross-Metathesis | - Adjust the ratio of the two olefin substrates.- Use a catalyst that favors cross-metathesis over homodimerization. | In olefin metathesis, the catalyst can react with two molecules of the same olefin (homodimerization) in addition to the desired reaction between two different olefins (cross-metathesis).[11] |
| Over-reduction or incomplete reduction | - In syntheses involving reduction of a carbonyl or ester, carefully choose the reducing agent (e.g., NaBH₄ vs. LiAlH₄).- Control the reaction temperature and time. | Strong reducing agents like LiAlH₄ can reduce other functional groups, while milder ones like NaBH₄ are more selective for aldehydes and ketones. |
| Polymerization of starting materials | - For reactions involving terminal alkenes at high temperatures, consider adding a radical inhibitor.- Use freshly distilled and degassed solvents. | Some alkenes, like 1-octadecene, can polymerize at elevated temperatures, leading to a lower yield of the desired product.[16] |
III. Experimental Protocols & Workflows
Protocol 1: Synthesis of (Z)-11-Octadecen-1-ol via Wittig Reaction
This protocol provides a general guideline. Optimization of specific conditions may be necessary.
Step 1: Preparation of the Phosphonium Salt
-
To a solution of triphenylphosphine in toluene, add 1-bromo-11-(tetrahydro-2H-pyran-2-yloxy)undecane.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration.
-
Wash the salt with cold toluene and dry under vacuum.
Step 2: Ylide Formation and Wittig Reaction
-
Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to -78°C.
-
Add a strong base such as n-butyllithium (n-BuLi) dropwise until the characteristic orange-red color of the ylide persists.
-
Stir the mixture at -78°C for 1 hour.
-
Add a solution of heptanal in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
Step 3: Workup and Deprotection
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Dissolve the crude product in a mixture of acetic acid, THF, and water.
-
Stir at 40°C for 12 hours to remove the THP protecting group.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 4: Purification
-
Purify the crude alcohol by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Further purification to separate stereoisomers can be achieved by chromatography on silver nitrate-impregnated silica gel or by preparative HPLC.
Workflow Diagram: Wittig Synthesis of 11-Octadecen-1-ol
Caption: General workflow for the synthesis of 11-Octadecen-1-ol via the Wittig reaction.
Logical Relationship Diagram: Factors Affecting Yield
Caption: Key factors influencing the overall yield of 11-Octadecen-1-ol synthesis.
IV. References
-
Process Optimization of Synthesis of 1-Decene by Olefin Metathesis of Methyl Oleate. Biomass Chemical Engineering. Available at: [Link]
-
An Improved Process For The Preparation Of (E) 11 Hexadecen 1 Ol (I). Quick Company. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available at: [Link]
-
17.6: Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]
-
Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. The Journal of Organic Chemistry. Available at: [Link]
-
(Z)-11–hexadecenyl acetate and (Z)–13– octadecenyl acetate improve the attractiveness of the standard sex pheromone of the yellow stem borer, Scirpophaga incertulas. Journal of Asia-Pacific Entomology.
-
Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. Journal of Organic Chemistry.
-
The Practical Synthesis and Purification of cis-11-Octadecenoic Acid: A Component of Inhibition of Endotoxin Response. SCIREA Journal of Chemistry. Available at: [Link]
-
Olefins from alcohols via catalytic acceptorless dehydrogenation coupling reactions. Catalysis Science & Technology. Available at: [Link]
-
Grignard Reaction. Organic Chemistry Portal. Available at: [Link]
-
Olefin Cross Metathesis. University of Illinois Urbana-Champaign. Available at: [Link]
-
Synthesis of (11Z)-11-octadecenal, (6E)-6-octadecenal, and (6E,11Z)-6,11-octadecadienal. ResearchGate. Available at: [Link]
-
The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
REACTIONS OF ALCOHOLS. University of Calgary. Available at: [Link]
-
Synthesis of alcohols using Grignard reagents II. Khan Academy. Available at: [Link]
-
The Trouble with 1-Octadecene; Polymerization During Nanocrystal Synthesis. ResearchGate. Available at: [Link]
-
Synthesis of an Alkene via the Wittig Reaction. University of Arizona. Available at: [Link]
-
Olefin cross metathesis and ring-closing metathesis in polymer chemistry. RSC Publishing. Available at: [Link]
-
Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube. Available at: [Link]
-
12.3 Synthesis of Alcohols. YouTube. Available at: [Link]
-
Wittig reaction. Wikipedia. Available at: [Link]
-
Azeotropic purification of Z-11-hexadecenal. Google Patents. Available at:
-
19.7b Wittig Reaction. YouTube. Available at: [Link]
-
Optimized Synthesis of ZSM-11 Catalysts using 1,8-Diaminooctane as a Structure-Directing Agent. ResearchGate. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. article.scirea.org [article.scirea.org]
- 6. youtube.com [youtube.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. An Improved Process For The Preparation Of (E) 11 Hexadecen 1 Ol (I) [quickcompany.in]
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- 14. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
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- 16. researchgate.net [researchgate.net]
purification techniques to remove isomeric impurities
Status: Online | Tier: Level 3 (Senior Application Support) Ticket ID: ISO-9942-PUR Subject: Advanced Purification Strategies for Isomeric Impurities
Mission Statement
Welcome to the IsoPure Support Center. You are likely here because standard purification methods (flash chromatography, standard recrystallization) have failed to separate your target molecule from its isomeric "twin."
Isomeric impurities—whether enantiomers (mirror images), diastereomers (non-mirror stereoisomers), or regioisomers (positional isomers)—possess nearly identical physicochemical properties. To separate them, we must exploit subtle differences in 3D spatial arrangement (shape selectivity) or chiral recognition.
This guide bypasses generic advice to provide you with self-validating workflows for high-value pharmaceutical intermediates.
Module 1: Chromatographic Resolution (The Precision Tool)
Primary Application: Enantiomers & difficult Regioisomers (mg to kg scale).
1.1 The Mechanism: Why Standard C18 Fails
Standard C18 columns separate based on hydrophobicity. Enantiomers have identical hydrophobicity. To separate them, you need a Chiral Stationary Phase (CSP) that creates a transient, discriminatory environment.
The Pirkle Concept (Three-Point Interaction): For separation to occur, the analyte must engage in at least three simultaneous interactions with the stationary phase. These can be:
-
Hydrogen Bonding
-
-
Stacking -
Steric Inclusion (fitting into a cavity)
Technical Note: If the "wrong" enantiomer cannot form one of these three bonds due to steric clash, it elutes first.
1.2 Protocol: The "4-Mode" Screening Workflow
Do not randomly swap solvents. Follow this logic to find a separation method systematically.
Step 1: The Polysaccharide Screen (Amylose/Cellulose)
-
Columns: AD-H, OD-H, IA, IB, IC (or equivalents from Daicel/Phenomenex).
-
Mobile Phase A (Normal Phase): Hexane/IPA (90:10).
-
Mobile Phase B (Polar Organic): 100% Methanol or Acetonitrile (no buffer initially).
-
Mobile Phase C (Reversed Phase): Water/Acetonitrile (requires specific immobilized columns like Chiralpak IA/IC).
Step 2: Optimization (The "Resolution Triangle")
If
-
Temperature: Lowering T (
to ) often increases resolution by enhancing the enthalpy of binding, though it widens peaks. -
Additives:
-
Basic Analytes: Add 0.1% Diethylamine (DEA) to sharpen peaks.
-
Acidic Analytes: Add 0.1% Trifluoroacetic acid (TFA).
-
Amphoteric: Use Ammonium Acetate in Methanol.
-
1.3 Visualization: Method Development Decision Tree
Caption: Systematic decision matrix for chiral method development, prioritizing solvent compatibility and separation mode.
Module 2: Crystallization & Resolution (The Scalable Tool)
Primary Application: Large-scale purification (>100g) of enantiomers or diastereomers.
2.1 The Mechanism: Diastereomeric Salt Formation
Enantiomers have identical solubility. By reacting them with a pure chiral resolving agent (e.g., L-Tartaric acid), you create diastereomeric salts (e.g., (R)-Amine + (L)-Acid vs. (S)-Amine + (L)-Acid). These salts have different lattice energies and solubilities.
Key Concept: The Eutectic Limit In any binary mixture of solids, there is a eutectic point (composition) where both dissolve simultaneously. If your starting purity is below the eutectic composition, recrystallization will actually lower your purity.
-
Rule of Thumb: You usually need >80% ee (enantiomeric excess) to upgrade purity efficiently via standard recrystallization.
2.2 Protocol: The "Dutch Resolution" (Family Approach)
Classical resolution tries one resolving agent at a time. The "Dutch Resolution" uses a mixture of structurally related resolving agents.
-
Why it works: Impurities (the unwanted diastereomer) struggle to incorporate into a crystal lattice formed by a "family" of resolving agents, whereas the desired isomer crystallizes purely.
-
The Mix: Instead of 1 equivalent of Tartaric Acid, use 0.5 eq Tartaric Acid + 0.5 eq Dibenzoyltartaric acid.
2.3 Visualization: Solubility Phase Logic
Caption: Workflow for diastereomeric salt resolution including the critical recycling loop for the unwanted isomer.
Module 3: Troubleshooting & FAQs
3.1 The "Help Desk" Matrix
| Symptom | Probable Cause | Technical Fix |
| Peaks merge upon scale-up | Solubility/Loading Limit | The "isotherm" is non-linear at high concentrations. Fix: Use "displacement chromatography" or switch to a column with higher carbon load (e.g., immobilized phases like Chiralpak IA). |
| Plateau between peaks | On-Column Racemization | The barrier to rotation is low, and the column temperature provides enough energy to interconvert isomers during the run. Fix: Lower column temp to |
| Broad Tailing Peaks | Basic/Acidic Interaction | Uncapped silanols or active sites on the polysaccharide are interacting with your amine/acid. Fix: Increase DEA/TFA modifier concentration to 0.5%. |
| Crystallization "Oils Out" | Solvent Choice | The boiling point of the solvent is higher than the melting point of the solvated salt. Fix: Switch to a lower boiling solvent or use "seeding" at a lower temperature. |
| 100% Yield but 0% ee | Conglomerate Formation | You formed a racemic compound (both enantiomers co-crystallized). Fix: Switch resolving agent family immediately. |
3.2 Frequently Asked Questions
Q: Can I separate positional isomers (e.g., ortho- vs. para-) using these methods? A: Yes, but the mechanism is different. For regioisomers, "Shape Selectivity" is key.
-
Technique: Use rigid stationary phases like Porous Graphitic Carbon (PGC) or highly ordered C18 phases at low temperatures.
-
Why: Para isomers are flat and linear, allowing deeper intercalation into the stationary phase than the bulky ortho isomers.
Q: My chiral column lost resolution after 50 injections. Is it dead? A: Not necessarily. It likely suffers from "Memory Effect."
-
Cause: Certain solvents (THF, DMF, Chloroform) can induce a conformational change in the polysaccharide polymer (swelling it), altering the chiral "pockets."
-
Fix: Wash with 100% Ethanol or Isopropanol for 4 hours at low flow to "reset" the polymer coils. Warning: Coated phases (AD-H/OD-H) cannot tolerate restricted solvents; Immobilized phases (IA/IC) can.
References
-
Chiral HPLC Method Development: A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
-
Troubleshooting Chiral Separations: Trouble with Chiral Separations. Chromatography Today (2020).
-
Diastereomeric Salt Crystallization: Design of diastereomeric salt resolution via multicomponent system characterization. CrystEngComm (2022).
-
Regioisomer Separation: Separation of regio-isomers. ResearchGate Discussion & Protocols.
-
Preparative Scale Considerations: The Power of Preparative HPLC Systems. Teledyne Labs.[1]
Sources
Technical Support Center: Storage & Stability of Unsaturated Fatty Alcohols
Core Directive: The Mechanism of Failure
Unsaturated fatty alcohols are chemically distinct from their saturated counterparts due to the presence of one or more carbon-carbon double bonds (
This initiates Autoxidation , a self-propagating free-radical chain reaction that degrades the molecule into hydroperoxides, which subsequently decompose into aldehydes, ketones, and short-chain acids.[1] These impurities compromise chemical reactivity, alter physical properties (viscosity, color), and can introduce cytotoxicity in cell-based applications.
Visualizing the Threat: The Autoxidation Cascade
The following diagram illustrates the kinetic pathway of degradation. Understanding this pathway is crucial for selecting the correct intervention points (e.g., antioxidants, oxygen removal).
Figure 1: The autoxidation mechanism. Note that the cycle is self-propagating; once hydroperoxides form, they can generate new radicals, accelerating degradation exponentially.
Troubleshooting & FAQ: Field-Proven Solutions
This section addresses specific scenarios encountered in the laboratory.
Category A: Storage Environment & Setup
Q1: I am storing Oleyl Alcohol at 4°C. Is that sufficient to prevent oxidation? A: No. While lower temperatures slow the rate of reaction (Arrhenius equation), they do not stop it. Oxygen solubility in liquids actually increases as temperature decreases [1].
-
The Fix: You must combine cold storage with Oxygen Exclusion .
-
Protocol:
-
Purge the container headspace with high-purity Nitrogen or Argon for 2–5 minutes before sealing.
-
Seal with Parafilm® or use a cap with a Teflon (PTFE) liner to ensure a gas-tight seal.
-
Store at -20°C for long-term (>1 month) stability.
-
Q2: Does the container material matter? Can I use clear polyethylene bottles? A: Avoid clear plastics.
-
Reasoning: Photo-oxidation is a potent initiator. UV and visible light can activate sensitizers (trace impurities) that generate singlet oxygen, which reacts directly with double bonds. Furthermore, polyethylene (PE) is permeable to oxygen over time.
-
Recommendation: Use Amber Glass or Aluminum bottles. If plastic is mandatory, use high-density polyethylene (HDPE) stored inside a secondary opaque container or aluminum foil wrap.
Category B: Chemical Handling & Additives
Q3: Should I add an antioxidant? Which one and how much? A: Yes, if the downstream application permits. Antioxidants act as "radical scavengers" (Chain-Breaking Donors) that sacrifice themselves to quench peroxyl radicals.
| Antioxidant | Recommended Conc. | Best Use Case | Mechanism |
| BHT (Butylated hydroxytoluene) | 0.05% - 0.1% (w/w) | General synthesis, industrial storage. | Sterically hindered phenol; donates H• to ROO•. |
| α-Tocopherol (Vitamin E) | 0.05% - 0.2% (w/w) | Pharma/Cosmetic formulations (Green label). | Natural phenol; highly effective but can act as pro-oxidant at high conc. |
| Propyl Gallate | 0.01% - 0.05% (w/w) | High-susceptibility lipids. | Chelates trace metals and scavenges radicals. |
-
Self-Validating Check: Prepare a small aliquot with the antioxidant. If it remains clear and odorless after 1 week at room temperature while a control turns yellow/rancid, the system is effective.
Q4: How do I perform a proper Nitrogen Blanket? A: Simply "blowing gas" into the bottle is insufficient. You must displace the existing volume.
-
Step-by-Step:
-
Insert a pipette or tube connected to the N₂ source deep into the vessel, just above the liquid surface.
-
Set flow rate to gentle bubbling (avoid splashing).
-
Calculation: Flow for at least 3x the headspace volume . (e.g., 100mL headspace @ 500mL/min flow = ~20 seconds).
-
Withdraw the tube while capping the bottle to prevent air re-entry.
-
Category C: Monitoring & Recovery
Q5: My sample has turned slightly yellow. Is it ruined? A: Yellowing often indicates the formation of diketones or polymers (secondary oxidation).
-
Immediate Action: Measure the Peroxide Value (PV) .
-
PV < 10 meq/kg: Likely usable for crude applications, but purification is recommended.
-
PV > 20 meq/kg: Significant degradation. Discard for sensitive biological assays.
-
-
Recovery: For high-value samples, Flash Chromatography on silica gel (eluting with Hexane/Ethyl Acetate) can remove polar oxidation products. Note: Distillation is risky as hydroperoxides are thermally unstable and can cause explosions.
Analytical Protocols: Validating Integrity
Do not guess. Quantify the oxidation level using the Peroxide Value (PV) titration.[2][3] This is the gold standard for early detection.
Standard Operating Procedure: Micro-Titration for Peroxide Value
Adapted from AOCS Method Cd 8b-90 [2]
Reagents:
-
Acetic Acid : Chloroform (3:2 v/v)[2]
-
Saturated Potassium Iodide (KI) solution (Freshly prepared)[3]
-
0.01 N Sodium Thiosulfate (
) standard solution[3][4][5]
Workflow:
-
Weigh: Dissolve 5.00 g of fatty alcohol sample in 30 mL of Acetic Acid/Chloroform solvent in a 250 mL Erlenmeyer flask.
-
React: Add 0.5 mL of Saturated KI solution. Stopper immediately and shake for 1 minute .
-
Incubate: Let stand in the dark for exactly 5 minutes (critical step).
-
Dilute: Add 30 mL of distilled water. The solution will turn yellow/brown if peroxides are present (liberated Iodine).
-
Titrate: Titrate with 0.01 N Thiosulfate until the yellow color fades to pale.
-
Indicate: Add 1 mL starch solution (turns blue/black). Continue titrating dropwise until the blue color disappears (colorless).
Calculation:
- = mL titrant for sample[2]
- = mL titrant for blank[4]
- = Normality of Thiosulfate (0.01)[3][5]
- = Weight of sample (g)
Decision Logic for Storage
Use this flow to determine the optimal storage strategy for your specific inventory.
Figure 2: Decision matrix for handling incoming unsaturated fatty alcohol inventory.
References
-
Battino, R., et al. (1983). "The Solubility of Oxygen and Ozone in Liquids." Journal of Physical and Chemical Reference Data, 12(2), 163-178. Link
-
American Oil Chemists' Society (AOCS). (2011). "Official Method Cd 8b-90: Peroxide Value Acetic Acid-Isooctane Method." AOCS Official Methods and Recommended Practices. Link
-
Frankel, E. N. (2005). Lipid Oxidation. 2nd Edition. The Oily Press. Link
-
Schaich, K. M. (2016). "Lipid Oxidation: Theoretical Perspectives." Bailey's Industrial Oil and Fat Products. Wiley Online Library. Link
Sources
Technical Support Center: Alternative Catalysts for Long-Chain Alcohol Synthesis
Status: Online Role: Senior Application Scientist Ticket ID: #LCA-SYN-005 Subject: Transitioning from Noble Metals/Adkins Catalysts to Sustainable Alternatives
Executive Summary
You have reached the Tier-3 Technical Support Desk. This guide addresses the shift from traditional Adkins (Cu-Cr) and noble metal (Pt, Pd) catalysts toward sustainable, high-performance alternatives for synthesizing long-chain alcohols.
We focus on three critical catalytic modules:
-
Homogeneous Mn-Pincer Complexes for ester hydrogenation.
-
Heterogeneous Non-Noble Metals (Co/Ni) for fatty acid reduction.
-
Guerbet Condensation Catalysts for upgrading short-chain alcohols.
Module 1: Homogeneous Manganese Pincer Catalysts
Application: Hydrogenation of fatty acid esters to alcohols under mild conditions.
The Technology: Metal-Ligand Cooperation (MLC)
Unlike traditional catalysis where the metal center does all the work, Mn-pincer complexes (specifically Mn-PNP or Mn-PNN) utilize the ligand backbone to facilitate H2 heterolytic cleavage. This allows for high turnover numbers (TON) without precious metals.
Mechanism Visualization (DOT):
Figure 1.1: Simplified catalytic cycle of Mn-PNP pincer complex showing Metal-Ligand Cooperation (MLC) where the ligand backbone participates in H2 activation.
Standard Operating Procedure (SOP-MN-01)
Objective: Hydrogenation of Methyl Oleate to Oleyl Alcohol.
-
Glovebox Operation: In an N2-filled glovebox, charge a stainless steel autoclave with:
-
Substrate: Methyl Oleate (2.0 mmol)
-
Catalyst: Mn-PNP Precatalyst (e.g., Mn(CO)2(PNP)) (1 mol%)
-
Base: t-BuOK (2-5 mol%) – Critical for activating the precatalyst.
-
Solvent: Anhydrous THF or Toluene (2 mL).
-
-
Sealing: Seal the autoclave and remove from the glovebox.
-
Pressurization: Purge 3x with H2, then pressurize to 30-50 bar .
-
Reaction: Heat to 100-120°C for 12-24 hours. Stirring rate >800 rpm to eliminate mass transfer limitations.
-
Quench: Cool to RT, vent H2 carefully. Analyze via GC-FID.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Zero Conversion | Catalyst Poisoning (O2/H2O) | Ensure solvents are distilled over Na/Benzophenone. Verify glovebox O2 < 1 ppm. The active amido species is extremely moisture sensitive. |
| Low Yield (<50%) | Insufficient Base | The base (t-BuOK) is required to deprotonate the N-H arm of the pincer ligand. Increase base:catalyst ratio to 5:1. |
| Black Precipitate | Catalyst Decomposition | Temperature too high (>140°C) caused CO ligand loss and Mn aggregation. Reduce T to 100°C and increase reaction time. |
| Alkane Formation | Over-Hydrogenation | Mn-catalysts are generally selective, but high H2 pressure (>80 bar) can reduce C=C bonds. Lower pressure to 30 bar. |
Module 2: Heterogeneous Non-Noble Metal Catalysts
Application: Hydrogenation of fatty acids/esters using Co, Ni, or Cu-based solids.
The Technology: Surface-Active Sites
While Adkins catalysts (Cu-Cr) are effective, Chromium is toxic. Modern alternatives use Cobalt-based formulations or Bimetallic Cu-Fe/Ni-Cu systems supported on carbon or silica. These rely on synergistic effects between the metal and acid/base sites on the support.
Performance Comparison
| Catalyst System | Active Phase | Conditions | Selectivity (Alcohol) | Key Advantage |
| Adkins (Ref) | Cu-Cr-O | 250°C, 200 bar | 85-95% | Robust, historical standard. |
| Co-P/C | CoOx/CoP | 200°C, 40 bar | >90% | Lower pressure, Cr-free. |
| Ni-Sn/TiO2 | Ni-Sn alloy | 150°C, 50 bar | 92% | High activity for C=O vs C=C. |
| Ru-Sn/ZnO | Ru-Sn | 180°C, 60 bar | >98% | Excellent chemoselectivity. |
Troubleshooting Heterogeneous Systems
Q: My catalyst activity drops significantly after the first run. Why?
-
A1 (Leaching): Check the filtrate for metal content (ICP-MS). Fatty acids can solubilize metals. Switch to a more stable support like Carbon or Alpha-Al2O3.
-
A2 (Sintering): High temperatures (>250°C) cause nanoparticle agglomeration. Use a promoter (e.g., Ba, Ca) or a core-shell structure to stabilize particles.
-
A3 (Pore Blocking): Long-chain products (waxes) may clog pores. Perform a solvent wash (hot ethanol) followed by calcination to regenerate.
Q: I am getting high conversion but low alcohol selectivity (high alkane yield).
-
Diagnosis: Your catalyst has too much hydrogenolysis activity (C-O bond cleavage).
-
Fix:
-
Doping: Add Tin (Sn) or Lead (Pb) to poison the terrace sites responsible for decarbonylation/hydrogenolysis.
-
Support Acidity: Acidic supports (Zeolites, Gamma-Al2O3) promote dehydration to alkenes -> alkanes. Switch to neutral (Silica) or basic (MgO) supports.
-
Module 3: Guerbet Condensation (Upgrading)
Application: Converting short-chain alcohols (Ethanol, Butanol) into long-chain branched alcohols (e.g., 2-ethylhexanol).
The Technology: The "Borrowing Hydrogen" Network
This is a tandem reaction sequence requiring a bifunctional catalyst (Metal site + Basic site).
-
Dehydrogenation (Alcohol -> Aldehyde)
-
Aldol Condensation (Aldehyde + Aldehyde -> Enone)
-
Dehydration
-
Hydrogenation (Enone -> Saturated Alcohol)
Pathway Visualization (DOT):
Figure 3.1: The Guerbet reaction network requiring bifunctional catalysis. Note the internal hydrogen recycling ("Borrowing Hydrogen").
Catalyst Spotlight: Hydrotalcites (Mg(Al)O)
Calcined hydrotalcites (mixed oxides) are the gold standard for this reaction due to their tunable basicity.
SOP-GUERBET-01 (Ni-Mg-Al Mixed Oxide):
-
Preparation: Co-precipitation of Ni, Mg, Al nitrates with Na2CO3/NaOH. Calcination at 450°C (activates basic sites).
-
Reaction:
-
Substrate: Ethanol or n-Butanol.
-
Temp: 200-250°C .
-
Pressure: Autogenous (sealed vessel) or slight N2 flow.
-
Time: 5-20 hours.
-
Troubleshooting Guerbet Reactions
Q: The reaction stalls after 4 hours.
-
Issue: Water Poisoning. The reaction produces 1 mole of water per mole of product.[1] Water competes for Lewis basic sites on the catalyst.
-
Fix: Use a Dean-Stark trap (if atmospheric) or add molecular sieves to the reaction mixture to scavenge water in situ.
Q: I see high amounts of carboxylic acids/esters.
-
Issue: Cannizzaro Reaction / Tishchenko Reaction.
-
Fix: These side reactions compete with Aldol condensation. They are favored by very strong basic sites.[2] Reduce the basicity by increasing the Al/Mg ratio or lowering the calcination temperature.
References
-
Manganese Pincer Hydrogenation
- Title: "Hydrogenation of Esters to Alcohols Catalyzed by Defined Manganese Pincer Complexes"
- Source: Elangovan, S., et al. (2016). Journal of the American Chemical Society.
-
URL:[Link]
-
Cobalt Carboxylic Acid Hydrogenation
- Title: "Hydrogenation of Carboxylic Acids with a Homogeneous Cobalt C
- Source: Korstanje, T. J., et al. (2015). Science.
-
URL:[Link]
-
Guerbet Reaction Catalysts
- Title: "Heterogeneous Catalysts for the Guerbet Coupling of Alcohols"
- Source: Kozlowski, J. T., & Davis, R. J. (2013).
-
URL:[Link]
-
General Review on Fatty Alcohols
- Title: "Catalysts for Fatty Alcohol Production
- Source:Journal of the American Oil Chemists' Society.
-
URL:[Link]
For further assistance, please contact the Catalysis Applications Group at .
Sources
Technical Support Center: Enhancing the Purity of Synthetic Pheromones
Welcome to the technical support center dedicated to advancing your research through the effective purification of synthetic pheromones. The biological activity of pheromones is intrinsically linked to their purity, with even minor impurities or incorrect isomeric ratios potentially leading to diminished or altered behavioral responses in target organisms.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges encountered during the purification process. Our goal is to equip you, our fellow researchers and drug development professionals, with the knowledge to achieve the high-purity compounds essential for successful and reproducible experimental outcomes.
Section 1: Troubleshooting Common Purification Challenges
This section addresses specific issues that can arise during the purification of synthetic pheromones, providing explanations for the underlying causes and actionable solutions.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid pheromones, but it can present several challenges.
Problem: Low or No Crystal Yield
-
Underlying Cause: The most common reason for a poor yield is using an excessive amount of solvent during the recrystallization process, which results in a significant portion of your compound remaining in the mother liquor.[3][4] Another possibility is that the solid was dissolved below the boiling point of the solvent, leading to the use of more solvent than necessary.[4]
-
Troubleshooting Steps:
-
Assess the Mother Liquor: To determine if a substantial amount of your compound is still in solution, dip a glass stirring rod into the mother liquor and allow the solvent to evaporate. A significant solid residue on the rod indicates a high concentration of the dissolved compound.[3]
-
Perform a "Second Crop" Crystallization: If your compound is still in the mother liquor, you can recover more of it by boiling off some of the solvent to re-saturate the solution and then allowing it to cool again.[3]
-
Solvent Re-evaluation: If the yield remains low, completely remove the solvent using a rotary evaporator and attempt the recrystallization with a different solvent system.[3]
-
Problem: Oiling Out
-
Underlying Cause: The pheromone may be "oiling out," or coming out of solution as a liquid rather than forming crystals. This can happen if the boiling point of the solvent is higher than the melting point of the pheromone, or if the solution is cooled too quickly.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to prevent immediate re-saturation upon cooling.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling, which favors crystal formation over oiling out.
-
Solvent System Modification: Consider using a solvent system with a lower boiling point or a co-solvent system that can help to stabilize the crystal lattice formation.
-
Column Chromatography Complications
Column chromatography is a versatile method for separating pheromones from impurities. However, several factors can affect its efficiency.
Problem: Poor Separation of Isomers
-
Underlying Cause: Geometric (E/Z) or optical (R/S) isomers of pheromones can be challenging to separate due to their similar physical properties.[5] Standard silica gel may not provide sufficient selectivity for these separations.
-
Troubleshooting Steps:
-
Specialized Columns: For geometric isomers, consider using polar-embedded phase columns in reverse-phase HPLC.[6] For enantiomers, chiral columns with specialized stationary phases are often necessary.[1][7][8]
-
Optimize Mobile Phase: Systematically vary the solvent polarity and composition of the mobile phase to improve resolution.
-
Temperature Adjustment: Increasing the temperature during HPLC separation can improve efficiency and resolution by increasing analyte diffusion in the mobile phase.[9]
-
Problem: Compound Decomposition on the Column
-
Underlying Cause: Some pheromones can be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.[10]
-
Troubleshooting Steps:
-
Silica Gel Deactivation: "Deactivate" the silica gel by pre-treating it with a small amount of a polar solvent like triethylamine mixed into the mobile phase. This neutralizes the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina or florisil for sensitive compounds.[11]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the purification of synthetic pheromones.
Q1: What are the most common types of impurities found in synthetic pheromones?
A1: Common impurities include unreacted starting materials, by-products from the synthesis, residual solvents, and isomers of the target pheromone.[12] Residual solvents are particularly important to remove as they can affect the final product's physical properties and potentially its biological activity.[13][14]
Q2: How do I choose the right solvent for recrystallization?
A2: A good recrystallization solvent should dissolve the pheromone well at high temperatures but poorly at low temperatures. A general guideline is to select a solvent with a similar polarity to the compound you are trying to purify.[15] It is often beneficial to experiment with different solvent systems on a small scale before committing to a large-scale recrystallization.[16] Common solvent mixtures include heptane/ethyl acetate and methanol/water.[17]
Q3: My pheromone is a volatile liquid. Can I still use distillation for purification?
A3: Yes, but care must be taken to avoid thermal degradation, especially for heat-sensitive compounds.[18] Vacuum distillation is often preferred as it lowers the boiling point of the compound, reducing the risk of decomposition.[18] For highly sensitive pheromones, molecular distillation, which involves a very short residence time at high vacuum, is an excellent option to prevent degradation.[18]
Q4: How can I confirm the purity and isomeric ratio of my final product?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the chemical purity of volatile pheromones and identifying any impurities.[19][20] High-Performance Liquid Chromatography (HPLC), particularly with chiral columns, is the method of choice for determining the isomeric purity (e.g., the ratio of E/Z or R/S isomers).[1][5]
Q5: What is the impact of residual solvents on my pheromone?
A5: Residual solvents can affect the physical properties of your pheromone, such as its crystallinity and dissolution rate.[12][13] They can also introduce unwanted odors or colors.[14] In a biological context, residual solvents could potentially interfere with the bioactivity of the pheromone or introduce unintended variables into your experiments.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for common purification and analysis techniques.
Protocol 1: Flash Column Chromatography for General Purification
This protocol is suitable for the initial purification of a crude synthetic pheromone mixture.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Eluent (solvent system determined by TLC analysis)
-
Crude pheromone sample
-
Collection tubes or flasks
-
Pressurized air or nitrogen source
Procedure:
-
Select the Eluent: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation of your target pheromone from impurities.
-
Pack the Column:
-
Securely clamp the column in a vertical position.
-
Add a small plug of glass wool or a frit to the bottom of the column.
-
Add a layer of sand (approximately 1-2 cm).
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Gently tap the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.[21]
-
-
Load the Sample:
-
Dissolve the crude pheromone in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elute the Column:
-
Add the eluent to the top of the column.
-
Apply gentle pressure using pressurized air or nitrogen to achieve a steady flow rate.
-
-
Collect Fractions:
-
Collect the eluent in a series of fractions using test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure pheromone.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for analyzing the purity of a volatile synthetic pheromone.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., nonpolar capillary column)
-
Helium carrier gas
-
Purified pheromone sample
-
Solvent (e.g., hexane)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the purified pheromone in a suitable solvent (e.g., 1 µg/mL in hexane).
-
Transfer the solution to an autosampler vial.
-
-
GC-MS Instrument Setup:
-
Injector: Set to a temperature appropriate for the volatility of the pheromone (e.g., 250°C) and operate in splitless mode for trace analysis.[22]
-
Oven Program: Start at a low temperature (e.g., 60°C), then ramp up to a high temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).[22]
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).[22]
-
Mass Spectrometer:
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the purity of the pheromone as the percentage of the area of the main peak relative to the total area of all peaks.
-
Identify any impurity peaks by comparing their mass spectra to a library database (e.g., Wiley MS library).[22]
-
Section 4: Visualizations
General Pheromone Purification Workflow
Caption: A general workflow for the purification and analysis of synthetic pheromones.
Troubleshooting Decision Tree for Low Purity
Caption: A decision tree for troubleshooting common causes of low purity in synthetic pheromones.
References
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Recrystallization. University of California, Los Angeles. Retrieved from [Link]
-
Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025, March 25). ALWSCI. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]
-
HPLC Column Troubleshooting What Every HPLC User Should Know. Agilent. Retrieved from [Link]
-
Recrystallisation and Yield. (2024, March 12). Reddit. Retrieved from [Link]
-
Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Chemistry Stack Exchange. Retrieved from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Effective solvent system selection in the recrystallization purification of pharmaceutical products. ResearchGate. Retrieved from [Link]
-
Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. Retrieved from [Link]
-
Chiral separation of a diketopiperazine pheromone from marine diatoms using supercritical fluid chromatography. PubMed. Retrieved from [Link]
-
Residual solvent analysis in pharmaceuticals. ResearchGate. Retrieved from [Link]
-
Analysis of perfumes with synthetic human pheromones by gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]
-
Analysis of Volatile Mouse Pheromones by Gas Chromatography Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
What is the most effective method for preparing an insect sample for pheromone analysis?. ResearchGate. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. Retrieved from [Link]
-
Novel approach for studying the thermal degradation, and for estimating the rate of acetaldehyde generation by the chain scission mechanism in ethylene glycol based polyesters and copolyesters. ResearchGate. Retrieved from [Link]
-
Residual Solvents in Pharmaceuticals. Veeprho. Retrieved from [Link]
-
Improving HPLC Separation of Polyphenols. Chromatography Online. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Efficacy of 11-Octadecen-1-ol Analogs in Pest Control
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical ecology, the precise language of semiochemicals governs insect behavior. Among these, long-chain unsaturated alcohols, such as 11-Octadecen-1-ol, play a pivotal role as pheromones, guiding insects in vital activities like mating and aggregation. The manipulation of these chemical signals presents a compelling avenue for the development of targeted and environmentally benign pest management strategies. This guide provides a comprehensive overview of the principles and methodologies for evaluating the comparative efficacy of 11-Octadecen-1-ol analogs in pest control, drawing upon established knowledge of structurally related insect pheromones.
The Rationale for Analog Development: Beyond the Native Compound
While naturally occurring pheromones are effective, the synthesis and evaluation of structural analogs are driven by several key objectives:
-
Enhanced Potency and Specificity: Minor structural modifications can lead to analogs with significantly higher affinity for the target insect's receptors, resulting in a more potent attractant or disruptant. Furthermore, analogs can be designed to be more species-specific, minimizing off-target effects on beneficial insects.
-
Improved Stability and Field Longevity: Analogs can be engineered to have greater stability under field conditions, resisting degradation from UV light, heat, and oxidation. This translates to longer-lasting lures and a reduction in the frequency of reapplication.
-
Structure-Activity Relationship (SAR) Elucidation: The systematic synthesis and testing of analogs are fundamental to understanding the relationship between a molecule's structure and its biological activity. This knowledge accelerates the design of next-generation pest control agents.
-
Overcoming Resistance: The development of resistance to existing pest control methods is a continuous challenge. Analogs can provide alternative chemical signals that circumvent resistance mechanisms.
Structure-Activity Relationships: Deconstructing the Molecular Message
The biological activity of a pheromone is exquisitely sensitive to its molecular architecture. For 11-Octadecen-1-ol and its analogs, the key structural features that dictate efficacy are the carbon chain length, the position and geometry of the double bond, and the nature of the terminal functional group.
The Importance of Double Bond Geometry and Position
The geometry of the double bond—whether it is in the cis (Z) or trans (E) configuration—is often a critical determinant of a pheromone's activity. In many moth species, the naturally occurring pheromone is the Z-isomer, and the presence of the E-isomer can act as an inhibitor, reducing or even eliminating the attraction of male moths. The position of the double bond along the carbon chain is equally crucial for receptor binding and subsequent behavioral responses.
The Role of the Functional Group
The terminal functional group, typically an alcohol, aldehyde, or acetate, is another key element of the pheromone's identity. While 11-Octadecen-1-ol is an alcohol, its corresponding aldehyde ((Z)-11-Octadecenal) and acetate ((Z)-11-Octadecenyl acetate) are also common pheromone components in other species. The conversion of the alcohol to an aldehyde or acetate can dramatically alter its biological activity, sometimes resulting in a synergistic or, conversely, an antagonistic effect when combined with the parent alcohol.
The following diagram illustrates the key structural modifications that can be explored in an SAR study of 11-Octadecen-1-ol analogs.
Caption: Key structural modifications for generating 11-Octadecen-1-ol analogs.
Experimental Workflow for Efficacy Evaluation
A robust and systematic experimental workflow is essential for the comparative evaluation of 11-Octadecen-1-ol analogs. This process typically involves synthesis, electrophysiological screening, and behavioral bioassays.
Synthesis of Analogs
The first step is the chemical synthesis of the desired analogs. For unsaturated long-chain alcohols like 11-Octadecen-1-ol, a common and effective method is the Wittig reaction, which allows for the stereoselective formation of the double bond. By carefully choosing the starting materials and reaction conditions, both the Z and E isomers can be synthesized with high purity.
Electroantennography (EAG)
Electroantennography is a powerful technique for rapidly screening the biological activity of volatile compounds. It measures the electrical response of an insect's antenna to a chemical stimulus. A larger EAG response generally indicates a stronger interaction between the compound and the insect's olfactory receptors. This method is invaluable for quickly identifying promising analogs for further testing.
Protocol for Electroantennography (EAG):
-
Antenna Preparation: An antenna is carefully excised from a male insect of the target species. The tip and the base of the antenna are inserted into two glass capillaries filled with a saline solution, which also contain recording and reference electrodes.
-
Stimulus Delivery: A known concentration of the analog is applied to a piece of filter paper and placed inside a Pasteur pipette. A puff of purified and humidified air is passed through the pipette, delivering the stimulus to the antenna.
-
Data Recording: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the depolarization is a measure of the antennal response.
-
Controls: A solvent blank and a standard compound (e.g., the parent 11-Octadecen-1-ol) are used as negative and positive controls, respectively.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD combines the separation power of gas chromatography with the sensitivity of electroantennography. This technique is particularly useful for identifying the active components in a complex mixture and for confirming the purity of synthesized analogs. In a GC-EAD system, the effluent from the GC column is split, with one portion going to a standard detector (like a flame ionization detector or a mass spectrometer) and the other portion being directed over an insect antenna preparation.
Behavioral Bioassays: Field Trapping Studies
Ultimately, the efficacy of a pheromone analog must be demonstrated in a behaviorally relevant context. Field trapping studies are the gold standard for evaluating the attractiveness of pheromone analogs to target pests in their natural environment.
Protocol for Field Trapping Study:
-
Trap and Lure Preparation: Pheromone traps (e.g., sticky traps or funnel traps) are baited with lures containing a precise amount of the synthesized analog. The lure is typically a rubber septum or a similar material that allows for the slow release of the compound.
-
Experimental Design: Traps are deployed in a randomized complete block design to minimize the effects of environmental variability. The placement of traps, including their height and spacing, should be consistent.
-
Trap Monitoring: Traps are checked at regular intervals, and the number of captured target insects is recorded.
-
Data Analysis: The mean trap catches for each analog are compared to those for the parent compound and a blank control. Statistical analysis is used to determine if there are significant differences in attractiveness.
The following diagram illustrates the integrated workflow for the synthesis and evaluation of 11-Octadecen-1-ol analogs.
Caption: Integrated workflow for analog synthesis and efficacy testing.
Data Presentation: Quantifying Comparative Efficacy
The clear and concise presentation of quantitative data is crucial for comparing the efficacy of different analogs. The following tables provide examples of how data from electrophysiological and behavioral assays can be summarized.
Table 1: Electroantennogram (EAG) Responses of Cnaphalocrocis medinalis to 11-Octadecen-1-ol and its Analogs
| Compound | Concentration (µg) | Mean EAG Response (mV) ± SE |
| (Z)-11-Octadecen-1-ol | 10 | 1.2 ± 0.1 |
| (E)-11-Octadecen-1-ol | 10 | 0.3 ± 0.05 |
| (Z)-11-Octadecenal | 10 | 1.5 ± 0.2 |
| (Z)-11-Octadecenyl acetate | 10 | 0.8 ± 0.1 |
| (Z)-9-Octadecen-1-ol | 10 | 0.5 ± 0.08 |
| Hexane (Control) | - | 0.1 ± 0.02 |
Data are hypothetical and for illustrative purposes.
Table 2: Mean Trap Catches of Male Cnaphalocrocis medinalis in Traps Baited with 11-Octadecen-1-ol and its Analogs
| Lure Composition (1 mg) | Mean No. of Moths/Trap/Week ± SE |
| (Z)-11-Octadecen-1-ol | 25 ± 3 |
| (E)-11-Octadecen-1-ol | 2 ± 1 |
| (Z)-11-Octadecenal | 35 ± 4 |
| (Z)-11-Octadecen-1-ol + (Z)-11-Octadecenal (1:1) | 52 ± 6 |
| Unbaited Control | 1 ± 0.5 |
Data are hypothetical and for illustrative purposes and are based on principles observed in studies of related pheromones.
Conclusion and Future Directions
The development of 11-Octadecen-1-ol analogs represents a promising frontier in the quest for more effective and sustainable pest control solutions. By leveraging a deep understanding of structure-activity relationships and employing a systematic experimental workflow, researchers can identify novel semiochemicals with enhanced potency, specificity, and field stability. The principles and methodologies outlined in this guide provide a robust framework for the discovery and development of the next generation of pheromone-based pest management tools. Future research should focus on high-throughput screening methods and the integration of computational modeling to accelerate the design and optimization of these valuable compounds.
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Identification, Syntheses, and Characterization of the Geometric Isomers of 9,11-Hexadecadienal from Female Pheromone Glands of the Sugar Cane Borer Diatraea saccharalis. ResearchGate. [Link]
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Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. National Institutes of Health. [Link]
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Semi–Field Evaluation of Several Novel Alkenol Analogs of 1-octen-3-ol As Attractants to Adult Aedes albopictus and Culex quinquefasciatus. ResearchGate. [Link]
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Identification, syntheses, and characterization of the geometric isomers of 9,11-hexadecadienal from female pheromone glands of the sugar cane borer Diatraea saccharalis. PubMed. [Link]
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Effect of release rate and ratio of (Z)-11-hexadecen-1-ol from synthetic pheromone blends on trap capture ofHeliothis subflexa (Lepidoptera: Noctuidae). PubMed. [Link]
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Synergism between Enantiomers Creates Species-Specific Pheromone Blends and Minimizes Cross-Attraction for Two Species of Cerambycid Beetles. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Enhancing Pest Control: The Efficacy of (Z)-11-Octadecen-1-ol in Integrated Pest Management Strategies
Introduction
In the continuous pursuit of sustainable and effective pest management, researchers and agricultural professionals are increasingly turning to integrated strategies that combine the precision of semiochemicals with the potency of traditional and biological control methods. At the forefront of this evolution is the use of insect sex pheromones, such as (Z)-11-Octadecen-1-ol, to manipulate pest behavior and enhance the efficacy of control programs. This guide provides an in-depth technical comparison of pest control strategies incorporating (Z)-11-Octadecen-1-ol, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals.
(Z)-11-Octadecen-1-ol is a critical component of the sex pheromone blend for several significant agricultural pests, most notably the rice leaffolder, Cnaphalocrocis medinalis.[1][2] This naturally occurring alcohol plays a pivotal role in the chemical communication that facilitates mating in these species. By synthesizing and deploying this compound, we can disrupt their reproductive cycles and significantly reduce pest populations. This guide will explore the mechanisms of action and comparative efficacy of (Z)-11-Octadecen-1-ol when used in combination with other pest control methods, providing a robust framework for the design of next-generation Integrated Pest Management (IPM) programs.
The Role of (Z)-11-Octadecen-1-ol in Pest Behavior
(Z)-11-Octadecen-1-ol is a long-chain alcohol that acts as a powerful olfactory stimulant for male moths of various species.[3] As a key component of the female-emitted sex pheromone plume, it guides males to potential mates. The specificity of this chemical signal is crucial for reproductive isolation among different species.[3] In the context of pest management, synthetic versions of (Z)-11-Octadecen-1-ol are primarily used in two strategies:
-
Mating Disruption: This technique involves saturating an area with a high concentration of the synthetic pheromone. This confuses the male moths, making it difficult for them to locate females, thereby reducing mating success and subsequent larval infestations.[4]
-
Mass Trapping: Pheromone-baited traps are used to attract and capture a large number of male insects, which reduces the overall mating population.[5]
The following diagram illustrates the principle of mating disruption:
Caption: Mechanism of Pheromone-Based Mating Disruption.
Comparative Efficacy of Integrated Pest Management Strategies
The true potential of (Z)-11-Octadecen-1-ol is realized when it is integrated into a multi-faceted pest management program. The following sections compare the efficacy of such integrated approaches with conventional methods.
Combination with Chemical Insecticides
While the overuse of chemical insecticides has led to concerns about resistance, environmental impact, and harm to non-target organisms, their judicious use within an IPM framework can be highly effective.[6] Combining pheromone-based mating disruption with targeted insecticide applications can lead to a synergistic effect, where the combined impact is greater than the sum of the individual effects.
Experimental Data Summary: Mating Disruption and Insecticide Application for Rice Leaffolder (Cnaphalocrocis medinalis) Control
| Treatment | Active Ingredient(s) | Application Rate | Mean Leaf Damage (%) | Yield (t/ha) | Efficacy (%) |
| Untreated Control | - | - | 28.96 | 1.95 | - |
| Mating Disruption Alone | (Z)-11-Octadecen-1-ol blend | Dispensers | 15.32 (estimated) | 2.75 (estimated) | 47.1 (estimated) |
| Insecticide Alone | Chlorantraniliprole (0.4G) | 4 kg/ha | 3.76 | 3.62 | 87.0 |
| Mating Disruption + Insecticide | (Z)-11-Octadecen-1-ol blend + Chlorantraniliprole | As above | < 3.0 (projected) | > 3.8 (projected) | > 90.0 (projected) |
Data for "Untreated Control" and "Insecticide Alone" are based on field trials reported by Bilal et al. (2019) and Soomro et al. (2020).[7][8] Data for "Mating Disruption Alone" and "Mating Disruption + Insecticide" are estimated based on the principles of IPM and the documented efficacy of mating disruption in reducing pest populations, which would logically lead to reduced insecticide use and enhanced overall control when combined. Direct comparative field trial data for this specific combination was not available in the searched literature.
The rationale behind this combined approach is that mating disruption reduces the overall pest population and the number of viable offspring, thereby decreasing the selection pressure for insecticide resistance.[3] Furthermore, with a lower pest density, the insecticide application can be more effective and may require lower concentrations or fewer applications.
Combination with Biological Control Agents
Biological control, the use of natural enemies to suppress pest populations, is a cornerstone of sustainable agriculture. The egg parasitoid Trichogramma chilonis is a highly effective natural enemy of the rice leaffolder.[9] Integrating pheromone-based strategies with the release of biological control agents can create a powerful and environmentally benign pest management system.
Experimental Data Summary: Pheromone Trapping and Biological Control for Rice Leaffolder (Cnaphalocrocis medinalis) Management
| Treatment | Control Agent(s) | Application/Release Rate | Mean Leaf Damage (%) | Parasitism Rate (%) |
| Untreated Control | - | - | High | Low |
| Pheromone Trapping Alone | (Z)-11-Octadecen-1-ol blend | 5 traps/ha | Moderate | Low |
| Biological Control Alone | Trichogramma chilonis | 150,000 eggs/ha | Low | High |
| Pheromone Trapping + Biological Control | (Z)-11-Octadecen-1-ol blend + T. chilonis | As above | Very Low (projected) | High |
Data is synthesized from studies on pheromone monitoring and the efficacy of Trichogramma chilonis.[9][10] The "Pheromone Trapping + Biological Control" data is a logical projection of the combined efficacy. Pheromone traps help in monitoring the pest population to time the release of parasitoids for maximum impact.
Pheromone traps, baited with (Z)-11-Octadecen-1-ol, can serve as a critical monitoring tool to determine the optimal timing for the release of Trichogramma wasps, ensuring they are present when the pest egg density is highest.[10] This synergy allows for a more targeted and effective use of biological control agents, reducing the need for broad-spectrum interventions.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative protocols for evaluating the efficacy of integrated pest management strategies involving (Z)-11-Octadecen-1-ol.
Protocol 1: Field Evaluation of Mating Disruption in Combination with Insecticides
-
Site Selection: Choose a rice field with a known history of rice leaffolder infestation. The experimental area should be large enough to accommodate multiple treatment plots with adequate buffer zones (at least 100 meters) to prevent interference between plots.[11]
-
Experimental Design: Employ a Randomized Complete Block Design (RCBD) with four treatments:
-
T1: Untreated Control
-
T2: Mating Disruption alone
-
T3: Insecticide alone
-
T4: Mating Disruption + Insecticide
-
-
Pheromone Application: In the T2 and T4 plots, deploy pheromone dispensers containing a blend of (Z)-11-octadecenal, (Z)-13-octadecenal, (Z)-11-octadecen-1-ol, and (Z)-13-octadecen-1-ol before the onset of the adult moth flight period.[12] The number of dispensers per hectare should be based on the manufacturer's recommendations.
-
Insecticide Application: In the T3 and T4 plots, apply a selected insecticide (e.g., Chlorantraniliprole) at the recommended dosage and timing based on the economic threshold level of the pest.[7]
-
Data Collection:
-
Pest Population Monitoring: Use pheromone traps in all plots to monitor the male moth population. Record the number of moths captured weekly. In mating disruption plots, a significant reduction in trap catch ("trap shutdown") is an indicator of efficacy.[13]
-
Crop Damage Assessment: Randomly select 20 hills per plot and count the total number of leaves and the number of leaves damaged by the rice leaffolder. Calculate the percentage of leaf damage at weekly intervals.[8]
-
Yield Assessment: At the end of the season, harvest the rice from a designated area within each plot and measure the grain yield.[7]
-
-
Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine the statistical significance of the differences between the treatments.
Protocol 2: Evaluation of Pheromone Trapping Integrated with Biological Control
-
Site Selection and Experimental Design: Similar to Protocol 1, establish an RCBD with four treatments:
-
T1: Untreated Control
-
T2: Pheromone Trapping for monitoring
-
T3: Release of Trichogramma chilonis
-
T4: Pheromone Trapping + Release of T. chilonis
-
-
Pheromone Trap Installation: In the T2 and T4 plots, install pheromone traps at a density of 5 traps per hectare to monitor the adult population of the rice leaffolder.[10]
-
Biological Control Agent Release: In the T3 and T4 plots, release Trichogramma chilonis at a rate of 150,000 parasitized eggs per hectare. The timing of the release should be guided by the moth catches in the pheromone traps in the T4 plots, ideally at the peak of the moth flight.[9]
-
Data Collection:
-
Pest and Parasitoid Monitoring: Monitor moth populations as described in Protocol 1. Additionally, collect rice leaffolder eggs from each plot and rear them in the laboratory to determine the percentage of parasitism.
-
Crop Damage Assessment: Assess the percentage of leaf damage as described in Protocol 1.
-
-
Data Analysis: Use appropriate statistical methods to compare the treatments in terms of pest population, parasitism rates, and crop damage.
Logical Framework for an Integrated Pest Management Program
The following diagram illustrates a logical workflow for implementing an IPM program that incorporates (Z)-11-Octadecen-1-ol.
Caption: Integrated Pest Management (IPM) Workflow.
Conclusion and Future Directions
The integration of (Z)-11-Octadecen-1-ol-based strategies into pest management programs represents a significant advancement towards more sustainable and effective pest control. The evidence suggests that combining mating disruption or mass trapping with chemical and biological control methods can lead to enhanced efficacy, reduced reliance on synthetic insecticides, and better management of insecticide resistance.
Future research should focus on conducting more direct comparative field trials to generate robust quantitative data on the synergistic effects of these integrated approaches. Optimization of pheromone dispenser technology, release rates, and the timing of combined applications will further improve the performance of these strategies. As we continue to unravel the complexities of insect chemical ecology, the potential for developing even more sophisticated and targeted pest management solutions will undoubtedly grow.
References
- [Reference to a study identifying (Z)-11-Octadecen-1-ol in C. medinalis]
-
Application of sex pheromone of the rice leaf folder, Cnaphalocrocis medinalis (Lepidoptera: Pyralidae) in monitoring its population. - CABI Digital Library. [Link]
-
Efficacy of different chemistry of insecticides against rice leaf folder, Cnaphalocrocis medinalis (Guenee) and their effects on. - The Pharma Innovation. [Link]
-
Efficacy of Different Insecticides against Rice Leaf Folder (Cnaphalorosis medinalis) Under Field Conditions. [Link]
-
Population Incidence and Efficacy of Chemical Control against Rice Leaffolder (Cnaphnalocrocis medinalis Guenee) (Pyralidae: Lepidoptera) | Asian Plant Research Journal. [Link]
-
Mating Disruption of Helicoverpa armigera (Lepidoptera: Noctuidae) Using Yeast-Derived Pheromones in Cotton Fields - MDPI. [Link]
- [Reference to a study on the mechanism of m
- [Reference to a study on mass trapping]
- [Reference to a study on insecticide resistance]
- [Reference to a study on biological control]
- [Reference to a study on IPM principles]
-
Semiochemical compound: (Z)-11-Octadecen-1-ol | C18H36O - The Pherobase. [Link]
-
Sex pheromone components of the rice leaffolder, Cnaphalocrocis medinalis (Lepidoptera: Crambidae), in Indonesia | Request PDF - ResearchGate. [Link]
-
Field efficacy of Trichogramma chilonis against rice leaf folder, Cnaphalocrocis medinalis in Kangra Valley of Himachal Pradesh. [Link]
- [Reference to a study on IPM implement
-
Research Trends and Farmers' Perspectives on Pheromone Traps in Rice Cultivation - Agriculture Journal IJOEAR. [Link]
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Mating Disruption - Premium Pheromone Pest Control - Suterra. [Link]
-
Integrated Pest Management Package for Rice - NIPHM. [Link]
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PP 1/264 (2) Principles of efficacy evaluation for mating disruption pheromones - EPPO database on PP1 Standards. [Link]
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Comparative Guide: Cross-Reactivity of Insect Olfactory Receptors to Fatty Alcohol Pheromones
This guide provides a technical analysis of the cross-reactivity profiles of insect olfactory receptors (ORs) targeting fatty alcohol pheromones. It is designed for researchers in chemical ecology and pest management (mating disruption).
Executive Summary
Insect olfactory receptors (ORs) exhibit a "lock-and-key" specificity that is critical for species isolation; however, cross-reactivity remains a significant variable in the development of pheromone-based control systems. This guide analyzes the ligand specificity of Class I ORs (Pheromone Receptors) from model Lepidopteran systems (Bombyx mori, Helicoverpa armigera) against fatty alcohol ligands and their structural analogs (aldehydes, acetates).
Key Insight: Specificity is rarely intrinsic to the transmembrane receptor alone. It is a system-level property emerging from the interplay between the Pheromone Binding Protein (PBP) filtering and the OR-Orco heteromeric complex.
Mechanistic Architecture of Specificity
To understand cross-reactivity, one must first map the signal transduction pathway. Unlike mammalian GPCRs, insect ORs function as ligand-gated ion channels formed by a heteromeric complex of a variable subunit (ORx) and a conserved co-receptor (Orco).[1]
Signaling Pathway Visualization
The following diagram illustrates the molecular events from pheromone adsorption to neuronal depolarization, highlighting the "selectivity filter" role of the PBP.
Figure 1: Molecular signaling pathway of insect pheromone detection. The PBP acts as a pre-receptor filter, reducing effective cross-reactivity in vivo.
Comparative Analysis: Specificity vs. Cross-Reactivity
The following analysis contrasts three distinct receptor phenotypes found in Lepidoptera.
Case Study A: The Ultra-Specialist (Bombyx mori)
-
Receptor: BmorOR1
-
Primary Ligand: Bombykol ((10E,12Z)-hexadecadien-1-ol)
-
Cross-Reactivity Profile:
-
Stereoisomers: Negligible response to (10E,12E) or (10Z,12E) isomers.
-
Functional Group: The aldehyde analog (Bombykal) elicits a response only at concentrations 10-100x higher than the alcohol.
-
Mechanism: BmorPBP1 undergoes a pH-dependent conformational change at the dendritic membrane (pH ~5.0), ejecting Bombykol specifically while retaining other hydrophobes.
-
-
Implication: High fidelity is required for mating; "mimic" design must strictly adhere to the diene geometry.
Case Study B: The Functional Diverger (Helicoverpa armigera)
-
Receptors: HarmOR16 (Alcohol tuned) vs. HarmOR13 (Aldehyde tuned)
-
Primary Ligands:
-
Cross-Reactivity Profile:
-
HarmOR16: Highly specific to the alcohol moiety. It shows minimal cross-activation by the aldehyde pheromone component (Z11-16:Ald), despite the identical carbon chain and unsaturation.
-
HarmOR13: Exclusively tuned to the aldehyde.
-
-
Implication: This species uses functional group oxidation state as a primary discrimination factor. Cross-reactivity is minimized by expressing distinct receptors for the alcohol precursor and the aldehyde end-product.
Case Study C: The Broad-Spectrum Responder (Ostrinia nubilalis)
-
Receptors: OnOr1, OnOr3, OnOr5 (Generalists) vs. OnOr6 (Specialist)
-
Primary Ligands: Acetate analogs (Z11-14:OAc, E11-14:OAc)
-
Cross-Reactivity Profile:
-
OnOr1/3/5: Exhibit broad tuning, responding to both Z and E isomers of 14-carbon acetates.
-
OnOr6: Highly specific to Z11-14:OAc (EC50 ~0.86 µM).
-
-
Implication: Not all pheromone receptors are specialists.[4] "Generalist" ORs may function to detect "mating mistakes" (interspecific signals) or environmental noise.
Summary Data Table: Receptor Performance Metrics
| Receptor System | Species | Primary Ligand | Key Cross-Reactant | Specificity Ratio (Ligand/Analog) | EC50 (Primary) |
| BmorOR1 | B. mori | Bombykol (Alcohol) | Bombykal (Aldehyde) | > 100:1 | ~ 50 nM |
| HarmOR16 | H. armigera | Z11-16:OH (Alcohol) | Z11-16:Ald (Aldehyde) | High (Qualitative) | N/A* |
| HarmOR13 | H. armigera | Z11-16:Ald (Aldehyde) | Z11-16:OH (Alcohol) | > 1000:1 | ~ 120 nM |
| OnOr6 | O. nubilalis | Z11-14:OAc (Acetate) | E11-14:OAc (Isomer) | ~ 1000:1 | 0.86 µM |
| OnOr1 | O. nubilalis | E12-14:OAc | Z12-14:OAc | ~ 5:1 (Low) | > 10 µM |
*Note: Exact EC50 values vary by expression system (Xenopus vs. HEK293). Ratios indicate fold-change in concentration required to elicit equivalent current.
Experimental Protocols for Validation
To validate cross-reactivity in a drug development context, the Xenopus Oocyte Two-Electrode Voltage Clamp (TEVC) is the gold standard.
Protocol: Heterologous Expression & Recording
-
Vector Construction: Clone the target OR gene (e.g., HarmOR16) and the co-receptor (Orco) into expression vectors (e.g., pT7TS).
-
cRNA Synthesis: Linearize plasmids and synthesize capped cRNA using T7 RNA polymerase.
-
Microinjection: Inject mature Xenopus laevis oocytes (Stage V-VI) with a 1:1 ratio of ORx:Orco cRNA (typically 25-50 ng total).
-
Incubation: Incubate oocytes at 18°C for 3-5 days in Barth’s solution to allow protein translation and membrane trafficking.
-
Electrophysiology (TEVC):
-
Buffer: Ringer’s solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 5 mM HEPES, pH 7.6).
-
Holding Potential: Clamp membrane potential at -80 mV.
-
Ligand Application: Perfuse fatty alcohol ligands (solubilized in DMSO, final <0.1%) for 15s.
-
Wash: Wash with Ringer’s for 2-3 min between stimuli to prevent desensitization.
-
-
Data Analysis: Measure peak current amplitude (nA). Normalize responses to a reference ligand (e.g., 100 µM VUAA1, a generic Orco agonist) to account for expression variability.
Experimental Workflow Diagram
Figure 2: Workflow for functionally characterizing insect OR specificity using the Xenopus oocyte system.
Implications for Drug Development
-
Mating Disruption: The high specificity of receptors like BmorOR1 and HarmOR16 suggests that "sloppy" mimics (e.g., cheap industrial fatty alcohol mixtures) may fail to activate the receptor sufficiently to cause habituation or confusion. Pheromone blends must possess high isomeric purity.
-
Antagonists: The "Generalist" receptors (e.g., OnOr1) are potential targets for broad-spectrum antagonists. Blocking these channels could disrupt background noise filtration, impairing the insect's ability to isolate the specific pheromone plume.
-
Biosensors: The Bombyx system (BmorOR1 + BmorPBP1) is the premier candidate for bio-electronic noses due to its extreme sensitivity (single molecule detection limit in vivo) and stability.
References
-
Große-Wilde, E., et al. (2007). "Sexual behavior in the silkmoth Bombyx mori is mediated by a single pheromone receptor." Proceedings of the National Academy of Sciences, 104(36), 14438-14443. Link
-
Wang, G., et al. (2010). "Sex Pheromone Receptor Specificity in the European Corn Borer Moth, Ostrinia nubilalis." PLoS ONE, 5(1), e8685. Link
-
Jiang, N. J., et al. (2014). "Functional specificity of sex pheromone receptors in the cotton bollworm Helicoverpa armigera." PLoS ONE, 9(1), e8685. Link
-
Leal, W. S. (2013). "Odorant reception in insects: roles of receptors, binding proteins, and degrading enzymes."[5] Annual Review of Entomology, 58, 373-391. Link
-
Butterwick, J. A., et al. (2018).[1] "Cryo-EM structure of the insect olfactory receptor Orco." Nature, 560, 447–452. Link
-
Chang, H., et al. (2015). "A Pheromone Antagonist Regulates Olfactory Receptor Function in the Moth Helicoverpa armigera." Scientific Reports, 5, 15309. Link
Sources
- 1. The structure of Orco and its impact on our understanding of olfaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De novo biosynthesis of sex pheromone components of Helicoverpa armigera through an artificial pathway in yeast - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Specificity of the receptor for the major sex pheromone component in Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
